3-Methyl-1H-pyrazole-4-carboxylic acid
説明
Structure
3D Structure
特性
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-1H-pyrazole-4-carboxylic acid synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 3-Methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in the development of various pharmaceuticals and agrochemicals. This document details a common synthetic route and the analytical techniques used to verify the structure and purity of the final compound.
Synthesis of this compound
A prevalent method for synthesizing this compound involves a multi-step process starting from readily available commercial reagents. The overall pathway includes the formation of an intermediate, followed by a cyclization reaction to form the pyrazole ring, and subsequent hydrolysis to yield the final carboxylic acid.
Synthetic Pathway
A common synthetic route starts with ethyl acetoacetate, which is reacted with triethyl orthoformate and acetic anhydride. The resulting intermediate is then treated with methylhydrazine to form the ethyl ester of the target molecule. Finally, this ester is hydrolyzed to produce this compound.[1]
Experimental Protocol
The following protocol is a representative example of the synthesis process.
Step 1: Condensation Reaction
-
In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[1]
-
Heat the mixture to facilitate the condensation reaction. The specific temperature and reaction time may vary depending on the scale and specific conditions, but a typical approach involves heating for several hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the excess reagents and byproducts are typically removed under reduced pressure.
Step 2: Cyclization Reaction
-
Dissolve the crude intermediate from Step 1 in a suitable solvent, such as toluene.
-
Prepare a solution of methylhydrazine in water, often with a weak base like potassium carbonate.[2]
-
Cool the methylhydrazine solution to a low temperature (e.g., -10°C to 0°C).[2]
-
Slowly add the solution of the intermediate to the cooled methylhydrazine solution with vigorous stirring.
-
Allow the reaction to proceed for 1-3 hours, maintaining the low temperature.[2]
-
After the reaction is complete, separate the organic phase.
Step 3: Hydrolysis
-
To the ethyl ester intermediate, add a solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an alcohol like methanol or ethanol.[3]
-
Heat the reaction mixture, for instance at 60°C, for several hours to facilitate the hydrolysis of the ester.[3]
-
After cooling, the alcohol is typically removed under reduced pressure.
-
Acidify the remaining aqueous solution with an acid (e.g., hydrochloric acid) to a pH of approximately 3.[4]
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization
The synthesized this compound is characterized using various analytical techniques to confirm its identity, structure, and purity.
Characterization Workflow
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 225-230 °C (decomposes) | [5] |
| Assay | ≥97% | [5] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The specific chemical shifts would depend on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum would show distinct peaks for the methyl carbon, the two sp² carbons of the pyrazole ring, the quaternary carbon of the pyrazole ring, and the carboxylic acid carbon. |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N stretching of the pyrazole ring, and C-H stretches. |
| Mass Spec. (HRMS) | High-resolution mass spectrometry would be used to confirm the exact mass of the molecule, which should correspond to the calculated mass for the molecular formula C₅H₆N₂O₂. |
Experimental Methodologies for Characterization
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data to determine chemical shifts, integration, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in high-resolution mode to determine the accurate mass of the molecular ion.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound and a solution of the synthesized sample in a suitable mobile phase.
-
Inject the solutions into an HPLC system equipped with an appropriate column (e.g., C18).
-
Elute the sample using a defined mobile phase composition.
-
Detect the compound using a UV detector at a suitable wavelength.
-
The purity is determined by comparing the peak area of the main product to the total area of all peaks. A purity of over 99% is often achievable.[7]
-
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-甲基吡唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its pyrazole core, substituted with a methyl and a carboxylic acid group, provides a unique scaffold for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally determined values and computationally predicted parameters to provide a holistic view of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |
| Melting Point | 225-230 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 337.9 ± 25.0 °C | Computational Prediction |
| pKa (Predicted) | 3.54 ± 0.10 (acidic) | Computational Prediction |
| LogP (Predicted) | 0.35 ± 0.28 | Computational Prediction |
| Solubility (Predicted in water at 25°C) | 1.83E+04 mg/L | Computational Prediction |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.
Synthesis of this compound
A general method for the synthesis of this compound involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis.
-
Reaction: Ethyl 2-formyl-3-oxobutanoate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield ethyl 3-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
-
Given that the compound decomposes, the temperature at which decomposition begins should also be noted.
-
Solubility Determination
A qualitative assessment of solubility in various solvents is essential for reaction and formulation development.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Place approximately 10 mg of this compound into a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in a stepwise manner (e.g., 0.2 mL at a time).
-
After each addition, vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Visually observe the sample for complete dissolution.
-
Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.
-
Logical Workflow and Pathway Diagrams
To streamline the physicochemical characterization of this compound, the following workflow is recommended.
Caption: Workflow for the synthesis, purification, and comprehensive physicochemical and structural characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers in their efforts to synthesize, characterize, and utilize this important chemical intermediate. The combination of experimental and predicted data offers a robust starting point for further investigation and application in drug discovery and materials science. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible results, which are the cornerstone of scientific advancement.
Analysis of 3-Methyl-1H-pyrazole-4-carboxylic Acid Crystal Structure: A Technical Overview
Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of 3-Methyl-1H-pyrazole-4-carboxylic acid has not been publicly reported. Therefore, a detailed analysis based on experimental crystallographic data, including unit cell parameters, bond lengths, and angles, cannot be provided at this time.
This technical guide will, however, outline the general methodologies and theoretical considerations that would be involved in the crystal structure analysis of this compound, should the data become available. It will also briefly touch upon the known crystal structures of closely related pyrazole derivatives to offer insights into the potential structural features of the title compound.
Hypothetical Experimental Protocols
Should single crystals of this compound be obtained, the following experimental workflow would be employed for its crystal structure determination.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes for pyrazole derivatives. A common method involves the condensation of a β-ketoester with hydrazine or its derivatives.
Crystallization: The procurement of high-quality single crystals is paramount for X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include slow cooling, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and is often determined empirically.
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The data collection strategy involves rotating the crystal through a series of angles to measure the intensities of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Anticipated Structural Features and Data Presentation
Based on the known crystal structures of other pyrazole carboxylic acids, certain structural features would be anticipated for this compound.
Molecular Geometry
The pyrazole ring is expected to be planar. The carboxylic acid group may be co-planar with the pyrazole ring or slightly twisted, depending on the intermolecular interactions.
Intermolecular Interactions
A key feature in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers through the carboxylic acid moieties. It is highly probable that this compound would exhibit such dimeric structures. Additionally, N-H···O or N-H···N hydrogen bonds involving the pyrazole ring are also expected, leading to the formation of extended supramolecular architectures such as chains or sheets.
Data Tables
If the crystal structure were determined, the quantitative data would be summarized in tables for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₅H₆N₂O₂ |
| Formula weight | 126.11 g/mol |
| Temperature | ~100 K |
| Wavelength | (e.g., 0.71073 Å for Mo Kα) |
| Crystal system | (e.g., Monoclinic, Orthorhombic, etc.) |
| Space group | (e.g., P2₁/c, P-1, etc.) |
| Unit cell dimensions | a = ? Å, α = ? ° |
| b = ? Å, β = ? ° | |
| c = ? Å, γ = ? ° | |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| Absorption coefficient | ? mm⁻¹ |
| F(000) | ? |
| Crystal size | ? x ? x ? mm |
| Theta range for data collection | ? to ? ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | ? |
| Independent reflections | ? [R(int) = ?] |
| Completeness to theta = ? | ? % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | ? / ? / ? |
| Goodness-of-fit on F² | ? |
| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |
| R indices (all data) | R₁ = ?, wR₂ = ? |
| Largest diff. peak and hole | ? and ? e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | ? | N2-N1-C5 | ? |
| N1-C5 | ? | N1-N2-C3 | ? |
| N2-C3 | ? | N2-C3-C4 | ? |
| C3-C4 | ? | C3-C4-C5 | ? |
| C4-C5 | ? | C4-C5-N1 | ? |
| C3-C(CH₃) | ? | N2-C3-C(CH₃) | ? |
| C4-C(COOH) | ? | C5-C4-C(COOH) | ? |
| C(COOH)-O1 | ? | O1-C(COOH)-O2 | ? |
| C(COOH)-O2 | ? | C4-C(COOH)-O1 | ? |
Visualization of Methodologies
The following diagrams illustrate the general workflows and relationships in crystallographic analysis.
Conclusion
While the definitive crystal structure of this compound remains to be determined and reported, this guide outlines the standard procedures and expected structural characteristics based on established crystallographic principles and data from analogous compounds. The synthesis and successful crystallization of this compound would be the critical first steps toward its full structural elucidation. Such a study would provide valuable information for researchers in medicinal chemistry and materials science, contributing to a deeper understanding of the structure-property relationships in pyrazole-based compounds.
Spectroscopic Profile of 3-Methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. It is important to note that while experimentally obtained spectra are the gold standard, the following data is compiled from typical values for the constituent functional groups and structural motifs, providing a reliable reference for characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |
| ~7.5 - 8.0 | Singlet | 1H | C5-H |
| ~2.3 - 2.5 | Singlet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 175 | COOH |
| ~140 - 150 | C3 |
| ~135 - 145 | C5 |
| ~110 - 120 | C4 |
| ~10 - 15 | CH₃ |
Table 3: Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[1][2][3] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid)[2][3] |
| ~1600-1450 | Medium | C=C and C=N stretching (Pyrazole ring) |
| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid)[1] |
| ~1290 | Intense | C-N stretching (Pyrazole ring)[4] |
| ~950-910 | Medium | O-H bend (Carboxylic Acid)[1] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Ratio | Predicted Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 109 | Moderate | [M - OH]⁺ |
| 81 | High | [M - COOH]⁺ |
| 68 | Moderate | Fragmentation of pyrazole ring |
| 45 | Moderate | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the specific solvent and sample.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a higher number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is heated to induce vaporization into the ion source.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.
-
-
Data Analysis:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tutorchase.com [tutorchase.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. BiblioBoard [openresearchlibrary.org]
An In-depth Technical Guide to the Solubility of 3-Methyl-1H-pyrazole-4-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1H-pyrazole-4-carboxylic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility principles, expected solubility trends based on the compound's structure and data from analogous compounds, and a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is a heterocyclic compound with a molecular structure that dictates its physicochemical properties, including solubility. The presence of both a polar carboxylic acid group and a pyrazole ring, which contains two nitrogen atoms capable of hydrogen bonding, alongside a non-polar methyl group, results in a molecule with a nuanced solubility profile. Understanding this profile is critical for its application in chemical synthesis, formulation development, and various research applications.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in polar organic solvents that can engage in hydrogen bonding. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrazole ring primarily act as hydrogen bond acceptors.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | Capable of strong hydrogen bonding with the carboxylic acid and pyrazole nitrogens. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have moderate polarity, facilitating dissolution. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity and weaker hydrogen bond accepting capability compared to ketones and esters. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Non-polar nature makes them poor solvents for the polar solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly non-polar, unable to effectively solvate the polar functional groups of the molecule. |
Note: This table is based on general solubility principles and data for structurally similar compounds. Experimental verification is necessary for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the equilibrium saturation method.
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined, which represents the solubility at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for quantification)
Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven at a suitable temperature.
-
Once the solvent is removed, reweigh the vial containing the dried solute.
-
The difference in weight gives the mass of the dissolved solute. The initial weight of the solution minus the weight of the dissolved solute gives the mass of the solvent.
-
Calculate the solubility in terms of g/100 g of solvent or other desired units.
-
-
HPLC Method:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which corresponds to the solubility.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Principle of "Like Dissolves Like"
This diagram illustrates the logical relationship governing the solubility of a polar solute like this compound in different types of solvents.
Conclusion
A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
Introduction
Pyrazole derivatives, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] Their structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, making them "privileged scaffolds" in drug discovery.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[3][5][6][7] This guide provides an in-depth overview of the core screening methodologies used to evaluate the biological potential of novel pyrazole derivatives, complete with detailed experimental protocols, data presentation, and visualizations of key pathways and workflows.
Screening for Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research.[8][9] These compounds have been shown to inhibit various targets in cancer cells, including key enzymes and signaling proteins like EGFR, VEGFR-2, and Cyclin-Dependent Kinases (CDKs).[10][11] The initial and most crucial step in evaluating these compounds is to determine their cytotoxicity against cancer cell lines.
General Workflow for Biological Activity Screening
The journey from a newly synthesized compound to a potential drug candidate follows a structured screening process. This workflow ensures a systematic evaluation of efficacy and safety.
Caption: General workflow for screening novel chemical compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549-lung, HCT-116-colon, MCF-7-breast).[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Test pyrazole derivatives dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control and wells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Summary: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of selected novel pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | [10] |
| Compound 50 | HepG2 (Liver) | 0.71 | [10] |
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [13] |
| Compound 7a | HepG2 (Liver) | 6.1 | [15] |
| Compound 7b | HepG2 (Liver) | 7.9 | [15] |
| Compound 3a | U251 (Brain) | 3.5 | [16] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 | [10] |
| Sunitinib (Standard) | HCT-116 (Colon) | 10.69 | [13] |
Visualization of Anticancer Mechanisms
Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade by pyrazole compounds.[11]
Caption: Inhibition of the VEGFR signaling pathway by pyrazole compounds.[11]
Caption: Inhibition of CDK2-mediated cell cycle progression.[11]
Screening for Antimicrobial Activity
Pyrazole derivatives have demonstrated considerable activity against a range of bacterial and fungal pathogens.[17] The initial screening is typically performed to identify compounds that can inhibit the growth of microorganisms.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[18][19] It assesses the ability of a compound to diffuse through agar and inhibit the growth of a test microorganism.
Objective: To determine the zone of inhibition and Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[17]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[17]
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Sterile petri dishes.
-
Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin).[17][20]
-
Standard antifungal (e.g., Clotrimazole, Griseofulvin).[17][20]
-
Sterile cork borer (6-8 mm diameter).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, prepare wells for the solvent control and standard drugs.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.
-
MIC Determination: For active compounds, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that completely inhibits visible microbial growth. It is typically performed using a broth microdilution method or by testing serial dilutions in the agar well diffusion assay.[17][21]
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the antimicrobial activity of selected pyrazole derivatives, showing MIC values against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | S. aureus (Gram +) | 62.5 | [17] |
| 21a | E. coli (Gram -) | 125 | [17] |
| 21a | C. albicans (Fungus) | 7.8 | [17] |
| 21a | A. flavus (Fungus) | 2.9 | [17] |
| 5c | MRSA (Gram +) | 521 µM | |
| 9 | S. aureus MDR (Gram +) | 4 | [21] |
| Chloramphenicol (Standard) | Bacteria | 62.5 - 125 | [17] |
| Clotrimazole (Standard) | Fungi | 7.8 - 15.6 | [17] |
Screening for Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[22][23][24]
Experimental Protocol: In-Vitro COX Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[22] Selective inhibition of COX-2 is often a desirable characteristic for reducing side effects.[22]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
Fluorogenic probe/substrate.
-
Arachidonic acid (substrate).
-
Test pyrazole derivatives and standard inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO.[25]
-
96-well opaque microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the COX enzymes and other reagents as per the assay kit instructions.
-
Assay Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, and fluorogenic probe.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only (total enzyme activity) and a known inhibitor as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Visualization of Anti-inflammatory Mechanism
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Inhibition of COX-1 and COX-2 in the inflammatory cascade.
Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in-vitro anti-inflammatory activity of a synthesized pyrazole derivative compared to a standard drug.
| Compound ID | Assay | % Inhibition | Concentration | Reference |
| 117a | Protein Denaturation | 93.80% | 1 mM | [7] |
| Diclofenac Sodium (Standard) | Protein Denaturation | 90.21% | 1 mM | [7] |
| 6b | Carrageenan-induced Oedema | 72.4% | - | [20] |
| 6c | Carrageenan-induced Oedema | 75.8% | - | [20] |
| Ibuprofen (Standard) | Protein Denaturation | - | - | [20] |
The biological screening of novel pyrazole derivatives is a multi-faceted process that employs a range of established in-vitro and in-vivo assays. The preliminary evaluation of cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential through standardized protocols such as the MTT assay, agar diffusion method, and COX inhibition assays is fundamental to identifying promising lead compounds. The data and mechanistic pathways presented in this guide underscore the vast therapeutic potential of the pyrazole scaffold. Further investigation into structure-activity relationships (SAR), selectivity, and in-vivo efficacy is essential for advancing these promising derivatives toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. jpsbr.org [jpsbr.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1H-pyrazole-4-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold" in the design of a multitude of therapeutic agents. Among the vast family of pyrazole-containing building blocks, 3-methyl-1H-pyrazole-4-carboxylic acid stands out as a particularly versatile and valuable synthon. Its strategic placement of a methyl group and a carboxylic acid function on the pyrazole ring provides an excellent platform for the synthesis of diverse and potent bioactive molecules. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering a comprehensive resource for its utilization in drug discovery and development.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Melting Point | 225-230 °C (decomposes) | |
| pKa (predicted) | 3.88 ± 0.10 | [2] |
| Appearance | Solid |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from readily available reagents. The following protocol provides a detailed methodology for its laboratory-scale preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq) is prepared.
-
Reaction Execution: Acetic anhydride (2.0 eq) is added dropwise to the stirred mixture while maintaining the temperature below 40°C. After the addition is complete, the reaction mixture is heated to 120-130°C for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the volatile components are removed under reduced pressure to yield the crude ethyl 2-formyl-3-oxobutanoate, which is often used in the next step without further purification.
Step 2: Cyclization to Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: The crude ethyl 2-formyl-3-oxobutanoate (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reaction Execution: Methylhydrazine (1.0 eq) is added dropwise to the solution at room temperature. The reaction is typically exothermic. After the addition, the mixture is stirred at room temperature for 1-2 hours or gently heated to reflux for 30-60 minutes to ensure complete cyclization.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Reaction Setup: The crude ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) is suspended in an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 eq) or potassium hydroxide.
-
Reaction Execution: The mixture is heated to reflux and stirred until the hydrolysis is complete (typically monitored by TLC).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid, such as concentrated hydrochloric acid, which leads to the precipitation of the product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol/water or isopropanol.[3][4]
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Privileged Building Block
The this compound scaffold is a key constituent in a variety of clinically significant drugs and investigational molecules. Its utility spans multiple therapeutic areas, most notably in the development of anti-inflammatory agents and kinase inhibitors for cancer therapy.
The Pyrazole Core in Anti-Inflammatory Drugs: The Case of Celecoxib
One of the most prominent examples showcasing the importance of the pyrazole scaffold is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.[5][6] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[5][7] The structure of Celecoxib features a 1,5-diarylpyrazole core. While not a direct derivative of this compound, the synthesis of Celecoxib and its analogues often involves the cyclization of a β-diketone with a substituted hydrazine, a reaction central to pyrazole chemistry.[8] The pyrazole ring in Celecoxib is crucial for its selective binding to the COX-2 enzyme.[9]
Caption: Role of the pyrazole core in COX-2 inhibition by Celecoxib.
A Versatile Scaffold for Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The pyrazole scaffold has emerged as a highly effective template for the design of potent and selective kinase inhibitors.[1] Numerous pyrazole-based compounds have been developed to target key kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt.[1][10] The this compound moiety provides a valuable starting point for the synthesis of such inhibitors. The carboxylic acid group can be readily converted to a variety of amides, which can form crucial hydrogen bonding interactions within the ATP-binding site of kinases. The methyl group can provide beneficial steric interactions and improve metabolic stability.
Caption: General mechanism of kinase inhibition by pyrazole derivatives.
Potential as a Building Block for PARP Inhibitors
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from this compound, robust and reproducible biological assays are essential. The following section provides detailed protocols for in vitro and cellular PARP inhibition assays.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and published literature.[13][14]
-
Plate Coating: Coat a 96-well white opaque plate with histones by adding 50 µL of a 1x histone solution to each well and incubating overnight at 4°C.[13]
-
Blocking: Wash the plate with PBST (PBS + 0.05% Tween-20) and block with a suitable blocking buffer for at least 90 minutes at room temperature.[13]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (derived from this compound) and a positive control inhibitor (e.g., Olaparib) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well, add the test compound or vehicle control, followed by a master mix containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+.[13]
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARP-1 catalyzed biotinylation of histones to proceed.[13]
-
Detection: Wash the plate and add streptavidin-HRP conjugate to each well. After a 30-minute incubation, wash the plate again and add a chemiluminescent HRP substrate.[13]
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound.
Experimental Protocol: Cellular PARP Inhibition Assay (Western Blot)
This protocol is a standard method to assess the inhibition of PARP activity within a cellular context.[15]
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., one with a known BRCA mutation) in a culture plate and allow the cells to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). A DNA damaging agent (e.g., H₂O₂) can be used as a positive control to induce PARP activity.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for poly(ADP-ribose) (PAR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and analyze the band intensities. A decrease in the PAR signal in treated cells compared to the control indicates cellular PARP inhibition.
Caption: Workflow for a cellular PARP inhibition assay.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the proven track record of the pyrazole scaffold in successful drug molecules, makes it an attractive starting point for the development of novel therapeutic agents. The strategic positioning of the methyl and carboxylic acid groups provides ample opportunities for synthetic elaboration to fine-tune pharmacological properties. As our understanding of disease biology continues to grow, the demand for novel and effective small molecule therapeutics will undoubtedly increase. The strategic application of well-designed building blocks like this compound will be instrumental in meeting this challenge and advancing the frontiers of medicine.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Celecoxib | 169590-42-5 [chemicalbook.com]
- 8. Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO<sub>3</sub>H catalyst under mild condition - ProQuest [proquest.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
theoretical and computational studies of pyrazole derivatives
An In-depth Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are recognized as "privileged scaffolds" due to their versatile binding capabilities and presence in a wide array of pharmacologically active compounds.[1][4][5][6] A multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors for cancer therapy like Ibrutinib and Ruxolitinib, feature the pyrazole core, highlighting its therapeutic significance.[1][2][4]
The rapid expansion of pyrazole-based drug discovery has been significantly propelled by the integration of theoretical and computational chemistry.[5][7] These in-silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum mechanical calculations, provide profound insights into the molecular interactions, electronic properties, and pharmacokinetic profiles of these derivatives.[1][7][8] This guide offers a technical overview of the key computational and theoretical methodologies employed in the rational design and development of novel pyrazole-based therapeutic agents, intended for researchers and professionals in the field of drug discovery.
Theoretical and Computational Methodologies
The design of potent pyrazole derivatives is a multi-faceted process that heavily relies on a synergistic relationship between synthetic chemistry and computational modeling. Theoretical studies elucidate the intrinsic properties of these molecules, while computational approaches predict their behavior in a biological environment.
Quantum Mechanical Studies: Density Functional Theory (DFT)
Quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure and reactivity of pyrazole derivatives.[7][9] These calculations provide a fundamental understanding of a molecule's properties, guiding further design and synthesis.
Core Applications:
-
Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of a pyrazole derivative.[9]
-
Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the electronic transitions and charge transfer properties within the molecule.[10]
-
Reactivity Prediction: The Molecular Electrostatic Potential (MEP) map reveals the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks and intermolecular interactions.[10]
-
Spectroscopic Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm the molecular structure.[9]
Typical Protocol for DFT Calculations:
-
Structure Drawing: The 2D structure of the pyrazole derivative is drawn using chemical drawing software.
-
Input File Preparation: The structure is converted to a 3D format and an input file is prepared for a quantum chemistry package (e.g., Gaussian).
-
Method and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) are chosen. The selection depends on the desired accuracy and computational cost.[11]
-
Calculation Execution: The calculation is run to perform geometry optimization, frequency analysis, and electronic property computations.
-
Result Analysis: The output files are analyzed to extract data on optimized geometry, orbital energies, electrostatic potential, and vibrational modes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][12] For pyrazole derivatives, QSAR is instrumental in predicting the therapeutic potency of novel structures and identifying the key molecular features that govern their activity.[1][13]
Methodologies:
-
2D-QSAR: Utilizes 2D structural descriptors (e.g., topological, constitutional, and electronic) to build a linear or non-linear model.[12]
-
3D-QSAR: Employs 3D fields, such as steric (CoMFA) and electrostatic (CoMSIA) fields, to create a model based on the aligned structures of the molecules.[1]
-
5D-QSAR: An advanced method that considers different induced-fit models, providing a more dynamic view of the ligand-receptor interaction.[14]
Experimental Protocol for a 2D-QSAR Study:
-
Dataset Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 or pIC50 values) against a specific target is compiled.[12]
-
Structure Preparation: The 2D structures of all compounds are drawn and optimized.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological) are calculated for each molecule using software like RDKit.[13]
-
Data Splitting: The dataset is divided into a training set (for model generation) and a test set (for external validation).
-
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation linking the descriptors to the biological activity.[12][13][15]
-
Model Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the coefficient of determination (R²), leave-one-out cross-validation coefficient (Q²), and external validation on the test set.[13][15]
-
Interpretation and Prediction: The validated model is used to interpret which descriptors are most important for activity and to predict the activity of new, unsynthesized pyrazole derivatives.[12]
dot
Caption: Workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Molecular Docking
Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein.[8] It is widely used to elucidate the binding modes of pyrazole derivatives with their biological targets, such as protein kinases and cyclooxygenase (COX) enzymes, providing insights for optimizing their structure to enhance potency and selectivity.[8][16]
Experimental Protocol for Molecular Docking:
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The 2D structure of the pyrazole derivative is drawn and converted into a low-energy 3D conformation.
-
-
Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms. A "grid box" is generated around this site.
-
Docking Simulation: A docking program (e.g., AutoDock, Schrödinger) systematically samples different conformations and orientations of the ligand within the defined binding site.[8]
-
Scoring and Posing: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kJ/mol or kcal/mol). The pose with the best score is considered the most likely binding mode.
-
Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole derivative and the protein's amino acid residues.[17]
dot
Caption: Workflow for a typical molecular docking simulation.
Data Presentation: Summarized Findings
The following tables summarize quantitative data from various computational studies on pyrazole derivatives, showcasing their application in predicting and evaluating biological activities.
Table 1: Representative QSAR Studies on Pyrazole Derivatives
| Target/Activity | QSAR Model | R² (Training Set) | Q² (Cross-Validation) | Key Descriptors/Features | Reference(s) |
| Hypoglycemic Agents | Random Forest | 0.90 | 0.85 | Molecular descriptors from RDKit | [13] |
| Hypoglycemic Agents | MLR | 0.82 | 0.80 | Molecular descriptors from RDKit | [13] |
| Antibacterial (DNA Gyrase) | 3D-QSAR (DHRRR_1) | 0.9031 | 0.9004 | H-bond donors, Hydrophobic, Aromatic Ring | [15] |
| Anticancer (EGFR Kinase) | 2D-QSAR (PLS) | N/A | N/A | Adjacency distance matrix descriptors | [15] |
Table 2: Representative Molecular Docking Studies of Pyrazole Derivatives
| Target Protein (PDB ID) | Pyrazole Derivative | Binding Energy (kJ/mol) | Key Interacting Residues | Biological Activity | Reference(s) |
| VEGFR-2 (2QU5) | Compound 1b | -10.09 | N/A | Anticancer (Kinase Inhibitor) | [8] |
| Aurora A (2W1G) | Compound 1d | -8.57 | N/A | Anticancer (Kinase Inhibitor) | [8] |
| CDK2 (2VTO) | Compound 2b | -10.35 | N/A | Anticancer (Kinase Inhibitor) | [8] |
| EGFR Tyrosine Kinase | Compound 6h | N/A | Hinge region of ATP binding site | Anticancer (EGFR Inhibitor) | [17] |
| EGFR Tyrosine Kinase | Compound 6j | N/A | Hinge region of ATP binding site | Anticancer (EGFR Inhibitor) | [17] |
Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Target Pathway | Reference(s) |
| Compound 6h | A549 (Lung) | 9.3 | EGFR Kinase | [17] |
| Compound 6j | A549 (Lung) | 10.2 | EGFR Kinase | [17] |
| Compound 6h | - | 1.66 (EGFR Kinase) | EGFR Kinase | [17] |
| Compound 6j | - | 1.9 (EGFR Kinase) | EGFR Kinase | [17] |
| Compound 3 | MCF-7 (Breast) | 19.2 | Antitumor | [18] |
| Compound 8 | MCF-7 (Breast) | 14.2 | Antitumor | [18] |
Table 4: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Assay | ED₅₀ (µmol/kg) | COX-2 Expression (2⁻ΔΔct) | Reference(s) |
| 143a (methoxy-subst.) | Carrageenan-induced paw edema | 62.61 | N/A | [19] |
| 143c (methoxy-subst.) | Carrageenan-induced paw edema | 55.83 | N/A | [19] |
| Celecoxib (Reference) | Carrageenan-induced paw edema | 78.53 | N/A | [19] |
| Compound 12 | In vitro COX-2 inhibition | N/A | 25.8 | [16] |
| Compound 13 | In vitro COX-2 inhibition | N/A | 10.1 | [16] |
Synthetic Protocols and Workflows
While this guide focuses on computational aspects, understanding the synthesis is crucial. The most common method for synthesizing the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][20]
General Experimental Protocol for Pyrazole Synthesis (Knorr Synthesis):
-
Reactant Mixing: A solution of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine) is prepared in a suitable solvent, such as ethanol.[20]
-
Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the condensation.[7]
-
Reaction: The mixture is heated under reflux for a specified period. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solvent may be partially evaporated, and the mixture is often poured into cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the final pyrazole derivative.
References
- 1. ijrpr.com [ijrpr.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ias.ac.in [ias.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The described method is an efficient three-step, one-pot procedure commencing from readily available starting materials: ethyl acetoacetate, triethyl orthoformate, and hydrazine hydrate. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis, offering a good yield of the final product.
Introduction
This compound and its derivatives are important heterocyclic compounds that form the core structure of many biologically active molecules. These scaffolds are integral to the synthesis of pharmaceuticals with a wide range of activities. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields due to losses at each isolation and purification step. The one-pot synthesis protocol detailed herein offers a streamlined and efficient alternative.
The synthesis proceeds through an initial condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride to form an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This is followed by a cyclization reaction with hydrazine hydrate to form the pyrazole ring. The final step is the in-situ hydrolysis of the resulting ethyl ester to yield the desired this compound.
Reaction Scheme
Figure 1: Reaction scheme for the one-pot synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous syntheses of similar pyrazole carboxylic acids.[1]
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Condensation
-
To a dry three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add ethyl acetoacetate (0.1 mol), triethyl orthoformate (0.15 mol), and acetic anhydride (0.12 mol).
-
Heat the mixture with stirring to 120-130 °C and maintain this temperature for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature. The resulting mixture containing ethyl 2-(ethoxymethylene)-3-oxobutanoate is used directly in the next step.
Step 2: Cyclization
-
To the cooled reaction mixture from Step 1, slowly add ethanol (100 mL) with stirring.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
Step 3: Hydrolysis and Isolation
-
To the reaction mixture from Step 2, add a solution of sodium hydroxide (0.3 mol) in water (100 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours to facilitate the hydrolysis of the ethyl ester.
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 50 mL).
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis & Isolation |
| Ethyl acetoacetate | 0.1 mol | - | - |
| Triethyl orthoformate | 0.15 mol | - | - |
| Acetic anhydride | 0.12 mol | - | - |
| Hydrazine hydrate (80%) | - | 0.1 mol | - |
| Sodium hydroxide | - | - | 0.3 mol |
| Concentrated HCl | - | - | to pH 2-3 |
| Temperature | 120-130 °C | 0-10 °C to RT | Reflux (80-90 °C) |
| Reaction Time | 2 hours | 3 hours | 4 hours |
| Expected Yield | - | - | 75-85% |
Workflow Diagram
Figure 2: Step-by-step workflow for the one-pot synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Literature melting point is 225-230 °C (decomposes).[2]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
This protocol provides a robust and efficient method for the synthesis of this compound, suitable for use in research and development settings.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This reaction is of significant importance in medicinal chemistry and drug development, as the resulting pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antibacterial, and anticancer agents.[3][4][5] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[2][6]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final pyrazole-4-carbaldehyde.[6][8]
Diagram of the Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation
Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.
Applications in Drug Development
Pyrazole-4-carbaldehydes are valuable building blocks in the synthesis of various pharmacologically active compounds. The formyl group can be readily transformed into other functional groups, allowing for the generation of diverse molecular scaffolds. These derivatives have shown a broad spectrum of biological activities, making them attractive targets for drug discovery programs.
Experimental Protocols
Below are detailed protocols for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction. The protocols cover the preparation of the Vilsmeier reagent and its reaction with different pyrazole substrates.
Protocol 1: General Procedure for the Formylation of 1,3-Disubstituted Pyrazoles
This protocol is adapted from the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes.[9]
Materials:
-
1,3-Disubstituted-5-chloro-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (2 equivalents) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a dilute sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of Pyrazole-4-carbaldehydes from Hydrazones
This protocol describes the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from the corresponding hydrazones.[3]
Materials:
-
Substituted hydrazone
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate and petroleum ether for column chromatography
Procedure:
-
To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (0.5 g, 3.0 mmol) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.[3]
-
After completion, pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide.[3]
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final 1H-pyrazole-4-carbaldehyde.[3]
Experimental Workflow Diagram
Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, as reported in the literature.
Table 1: Formylation of 5-chloro-1,3-disubstituted-1H-pyrazoles [9]
| Entry | R¹ | R² | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Propyl | Methyl | 2 | 120 | 55 |
| 2 | Propyl | Ethyl | 2 | 120 | 50 |
| 3 | Propyl | Phenyl | 4 | 120 | 52 |
| 4 | Phenyl | Methyl | 4 | 120 | 60 |
| 5 | Phenyl | Phenyl | 6 | 120 | 58 |
Table 2: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from Hydrazones [3]
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 88 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 4-Chlorophenyl | 82 |
| 5 | 4-Bromophenyl | 80 |
| 6 | 4-Fluorophenyl | 86 |
| 7 | 4-Trifluoromethylphenyl | 78 |
| 8 | 2,4-Dichlorophenyl | 75 |
| 9 | 4-Nitrophenyl | 72 |
Table 3: Microwave-Assisted Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes [10]
| Entry | p-Substituent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | H | 10 | 60 | 82 |
| 2 | CH₃ | 10 | 60 | 85 |
| 3 | OCH₃ | 12 | 60 | 88 |
| 4 | Cl | 8 | 60 | 80 |
| 5 | Br | 8 | 60 | 78 |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃ to DMF.
-
Ensure that all glassware is dry, as moisture can decompose the Vilsmeier reagent.
-
Quenching the reaction mixture with ice/water should be done slowly and cautiously.
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of pyrazole-4-carbaldehydes. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry. The versatility of this reaction allows for the preparation of a wide array of substituted pyrazoles, which are key intermediates in the development of new therapeutic agents. By understanding the reaction mechanism and optimizing the experimental conditions, high yields of the desired products can be achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemmethod.com [chemmethod.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. degres.eu [degres.eu]
Multi-Component Reactions for Substituted Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyrazoles via multi-component reactions (MCRs). Pyrazoles are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] MCRs offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step, adhering to the principles of green chemistry by maximizing atom economy and reducing waste.[1][2] This guide covers various MCR strategies, including three-component and four-component reactions, and provides detailed experimental protocols and quantitative data to aid in the design and execution of these syntheses.
Introduction to Multi-Component Reactions for Pyrazole Synthesis
Multi-component reactions are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[1] This approach is highly convergent and allows for the rapid generation of diverse libraries of substituted pyrazoles, which is particularly valuable in drug discovery.[1][3] The classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] MCRs expand upon this by generating the 1,3-dicarbonyl or a reactive equivalent in situ, or by incorporating additional components to build more complex molecular architectures.[4]
General Workflow for Multi-Component Pyrazole Synthesis
The general principle of MCRs for pyrazole synthesis involves the combination of a nitrogen source (typically a hydrazine derivative), a 1,3-dielectrophile or its precursor, and other components that introduce desired substituents onto the pyrazole core. The reaction proceeds through a cascade of elementary steps, including condensation, Michael addition, and cyclization, often facilitated by a catalyst.
Caption: General workflow of a multi-component reaction for pyrazole synthesis.
Three-Component Reactions for Substituted Pyrazole Synthesis
Three-component reactions (3CRs) are a common and versatile method for synthesizing a wide variety of substituted pyrazoles. These reactions typically involve a hydrazine, a 1,3-dicarbonyl compound or its synthetic equivalent, and a third component that introduces diversity.
Common Strategies for Three-Component Pyrazole Synthesis
-
Hydrazine + 1,3-Dicarbonyl Compound + Electrophile: This is a straightforward approach where a pre-formed 1,3-dicarbonyl compound reacts with a hydrazine and an electrophile in a one-pot fashion.
-
In situ Generation of the 1,3-Dicarbonyl Compound: This strategy involves the reaction of a ketone with an acylating agent to form the 1,3-dicarbonyl in situ, which then reacts with hydrazine.[3][4]
-
Use of Enaminones: Enaminones can serve as versatile precursors that react with hydrazines and other components to yield highly substituted pyrazoles.[5]
Caption: A logical diagram of a three-component reaction for pyrazole synthesis.
Tabulated Data for Three-Component Reactions
| Entry | Component 1 (Hydrazine) | Component 2 (1,3-Dicarbonyl) | Component 3 (Aldehyde) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethyl acetoacetate | Benzaldehyde | L-Proline | Ethanol | Reflux | 2 | 92 | [1] |
| 2 | Hydrazine hydrate | Acetylacetone | 4-Chlorobenzaldehyde | Acetic acid | Water | 80 | 1 | 88 | [1] |
| 3 | Methylhydrazine | Dimedone | 4-Nitrobenzaldehyde | Piperidine | Methanol | RT | 3 | 95 | [5] |
| 4 | Phenylhydrazine | 1,3-Indandione | 2-Naphthaldehyde | None | Acetic acid | 100 | 0.5 | 90 | [6] |
Experimental Protocol: L-Proline Catalyzed Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a representative procedure for the synthesis of substituted pyrazoles.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
L-Proline (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), benzaldehyde (1.0 mmol), and L-proline (0.1 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at reflux for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 1-phenyl-5-methyl-3-phenyl-1H-pyrazole.
Four-Component Reactions for Substituted Pyrazole Synthesis
Four-component reactions (4CRs) enable the synthesis of more complex and highly functionalized pyrazoles, such as pyranopyrazoles, in a single step.[7][8] These reactions often involve a hydrazine, a β-ketoester, an aldehyde, and a C-H acidic component like malononitrile.[3][9]
Common Strategy for Four-Component Pyranopyrazole Synthesis
The most prevalent 4CR for pyrazole derivatives leads to the formation of pyrano[2,3-c]pyrazoles. This reaction typically involves the one-pot condensation of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aromatic aldehyde, and malononitrile.[1][3]
Caption: Logical relationship in a four-component synthesis of pyranopyrazoles.
Tabulated Data for Four-Component Reactions
| Entry | Component 1 (Hydrazine) | Component 2 (β-Ketoester) | Component 3 (Aldehyde) | Component 4 (Active Methylene) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Hydrazine hydrate | Ethyl acetoacetate | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Water | RT | 20 min | 93 |[1] | | 2 | Phenylhydrazine | Ethyl acetoacetate | Benzaldehyde | Malononitrile | Taurine | Water | 80 | 2 h | 92 |[1] | | 3 | Hydrazine hydrate | Methyl acetoacetate | 4-Chlorobenzaldehyde | Malononitrile | Graphene oxide | Water | RT | 5 min | 94 |[1] | | 4 | Hydrazine hydrate | Ethyl acetoacetate | 3-Nitrobenzaldehyde | Malononitrile | [Bmim]FeCl₄ (Ionic Liquid) | [Bmim]FeCl₄ | 80 | 2 h | 88 |[1] | | 5 | Hydrazine hydrate | Ethyl acetoacetate | Indole-3-carboxaldehyde | Malononitrile | SnCl₂ | None (MW) | - | 25 min | 88 |[10] |
Experimental Protocol: Piperidine-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a representative example of a green and efficient synthesis of pyranopyrazole derivatives.
Materials:
-
Hydrazine hydrate (1.2 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (10 mol%)
-
Water (10 mL)
Procedure:
-
In a 50 mL flask, dissolve 4-methoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in water (10 mL).
-
Add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), and piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
The solid product that forms is collected by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Conclusion
Multi-component reactions represent a highly efficient and versatile platform for the synthesis of substituted pyrazoles. The methodologies outlined in these application notes, including three- and four-component strategies, provide researchers with powerful tools for rapidly accessing diverse pyrazole libraries. The use of environmentally benign catalysts and solvents, coupled with the operational simplicity of MCRs, makes this an attractive approach for both academic research and industrial drug development. The provided protocols and data tables serve as a practical guide for the implementation of these powerful synthetic methods.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid esters, key building blocks in the development of a wide range of pharmaceuticals. The primary method detailed is the reliable and efficient condensation of ethyl acetoacetate with hydrazine hydrate. Variations of this procedure, including multi-component reactions, are also discussed, providing researchers with flexible synthetic strategies. This application note includes comprehensive experimental procedures, tabulated quantitative data for comparison, and characterization data to ensure the successful synthesis and identification of the target compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, this compound and its esters are crucial intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs. The facile and scalable synthesis of these pyrazole esters is therefore of high importance in the field of medicinal chemistry and drug development. The protocol outlined herein describes a robust and reproducible method for the preparation of ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Synthesis Protocols
Two primary synthetic routes are presented for the preparation of this compound esters. Protocol 1 describes the classical and widely used condensation reaction between a β-ketoester and hydrazine. Protocol 2 outlines a one-pot, multi-component approach, which can offer increased efficiency.
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate from Ethyl Acetoacetate and Hydrazine Hydrate
This protocol details the cyclocondensation reaction of ethyl acetoacetate with hydrazine hydrate in an alcoholic solvent.
Materials and Reagents:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl acetoacetate (10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (10 mmol).
-
A few drops of glacial acetic acid can be added as a catalyst.
-
The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 3-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: One-Pot, Multi-Component Synthesis
This protocol describes a more streamlined approach where multiple reactants are combined in a single step.[1]
Materials and Reagents:
-
Ethyl acetoacetate
-
An appropriate aldehyde (e.g., benzaldehyde for a 5-substituted pyrazole)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Catalyst (e.g., [bmim][FeCl4] ionic liquid)
-
Ethyl acetate for workup
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the chosen aldehyde (10 mmol), and the hydrazine derivative (10 mmol).
-
Add the catalyst (e.g., 1.5 mmol of [bmim][FeCl4]).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or gentle heating) and monitored by TLC.
-
Upon completion, the catalyst is separated (in the case of a magnetic ionic liquid, by using a magnet).
-
The product is extracted with ethyl acetate, and the solvent is evaporated.
-
The crude product is then purified by recrystallization, for example, from isopropanol, to afford the pure pyrazole derivative.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for Pyrazole Synthesis
| Entry | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Reflux | 3-4 | ~70-85 | General |
| 2 | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4] (magnetic ionic liquid) | Room Temp | 0.5-2 | 75-92 | [1] |
| 3 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, Methylhydrazine | Toluene/Water (two-phase), K2CO3 | -10 to 15 | 1-2 | 83.8 | [2] |
| 4 | Diethyl oxalate, Acetophenone derivatives, Hydrazine hydrate | Sodium ethoxide, then Glacial acetic acid/Ethanol | Reflux | - | 66-82 |
Table 2: Characterization Data for Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 51-55 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 1.36 (t, 3H, -CH₂CH₃), 2.49 (s, 3H, -CH₃), 4.31 (q, 2H, -CH₂CH₃), 7.99 (s, 1H, pyrazole-H), ~9.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 18.2, 59.6, 99.7, 126.7, 145.3, 152.6, 165.8 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₇H₁₁N₂O₂: 155.0815; found 155.0817. |
Experimental Workflow and Diagrams
The general workflow for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate via the condensation of ethyl acetoacetate and hydrazine hydrate is depicted below.
Caption: Synthetic workflow for ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Signaling Pathways and Logical Relationships
The formation of the pyrazole ring from a 1,3-dicarbonyl compound (like ethyl acetoacetate) and hydrazine proceeds through a well-established reaction mechanism. The logical relationship of the key steps is illustrated below.
Caption: Key steps in the pyrazole ring formation mechanism.
References
- 1. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methyl-1H-pyrazole-4-carboxylic acid derivatives as a promising class of kinase inhibitors. This document outlines their synthesis, biological evaluation against various kinase targets, and detailed protocols for key experimental procedures. The provided information is intended to facilitate further research and development of this chemical scaffold in the pursuit of novel therapeutics.
Introduction
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this compound, particularly the carboxamides, have emerged as a versatile class of inhibitors targeting a range of protein kinases, which are critical regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4]
This document details the application of these pyrazole derivatives as inhibitors of several key kinase families, including Aurora kinases, c-Jun N-terminal kinases (JNK), cyclin-dependent kinases (CDK), and FMS-like tyrosine kinase 3 (FLT3).
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected this compound derivatives against various kinase targets. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 6k | Aurora A | 16.3 | [5] |
| 6k | Aurora B | 20.2 | [5] |
| AT9283 | Aurora A | 3 | [6] |
| AT9283 | Aurora B | 3 | [6] |
Table 2: Inhibitory Activity against JNK Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 9c | JNK1 | <10 | [7] |
| 10a | JNK1 | <10 | [7] |
| 10d | JNK1 | <10 | [7] |
| Compound 1 | JNK3 | 0.63 | [4] |
Table 3: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8t | CDK2 | 0.719 | [8] |
| 8t | CDK4 | 0.770 | [8] |
| 15 | CDK2 | 5 | [9] |
Table 4: Inhibitory Activity against FMS-like Tyrosine Kinase 3 (FLT3)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | [8] |
| 8t | FLT3 mutants | <5 | [8] |
| AT9283 | Flt3 | <50 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative this compound amide derivative and for key biochemical and cell-based assays to evaluate their kinase inhibitory activity.
Protocol 1: Synthesis of N-Aryl-3-methyl-1H-pyrazole-4-carboxamide
This protocol describes a general procedure for the amide coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromo-3-methyl aniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired substituted aniline (1.0 eq).[10]
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the reaction mixture.[10]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.[10]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-methyl-1H-pyrazole-4-carboxamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[5][7]
Materials:
-
Purified recombinant kinase (e.g., Aurora A, JNK1, CDK2, FLT3)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP solution
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for positive and negative controls).[7]
-
Add 2 µL of a solution containing the kinase enzyme in kinase assay buffer.
-
Add 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based FLT3 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of a test compound to inhibit the autophosphorylation of FLT3 in a cellular context.[11]
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and Western blot detection reagents
Procedure:
-
Seed the AML cells in a multi-well plate and allow them to grow overnight.
-
Treat the cells with serial dilutions of the test compound for 1-4 hours.[11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of N-Aryl-3-methyl-1H-pyrazole-4-carboxamide.
Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Simplified JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrazole-based ligands. The unique electronic properties and coordination chemistry of pyrazole ligands offer a versatile platform for the design and synthesis of robust MOFs with tunable porosities and functionalities, making them promising candidates for applications in gas storage, catalysis, and particularly in drug delivery systems.
Introduction to Pyrazole-Based MOFs
Pyrazole and its derivatives are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their ability to act as versatile N,N'-chelating or bridging ligands allows for the construction of highly stable and porous MOFs.[1][2] The strong coordination bonds formed between the pyrazolate anions and metal ions contribute to the exceptional thermal and chemical stability of these frameworks.[3] The functionalization of pyrazole ligands with carboxylic acids or other organic moieties further expands the structural diversity and potential applications of the resulting MOFs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of pyrazole-based MOFs, facilitating comparison of their structural and physical properties.
Table 1: Structural and Porosity Data of Selected Pyrazole-Based MOFs
| MOF Designation | Metal Ion | Pyrazole Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Ref. |
| MOF-303 | Al³⁺ | 1H-Pyrazole-3,5-dicarboxylic acid | ~1380 | 0.52 | ~6.0 | [4] |
| PCN-300 | Cu²⁺ | Tetrakis(4-(1H-pyrazol-4-yl)phenyl)porphyrin (H₄TPPP) | 788 | - | - | [3] |
| medi-MOF-2 | Zn²⁺ | 3,5-bis(4-hydroxy-3-methoxystyryl) pyrazole | 264 | 0.146 | 11.92 | [5] |
| Chiral Zn-MOF | Zn²⁺ | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | 496 | 0.22 | <7 | [6] |
| Zn(azbpz) | Zn²⁺ | 4,4′-azobis(3,5-dimethylpyrazolate) | 932 | - | - | [7] |
Table 2: Thermal Stability of Selected Pyrazole-Based MOFs
| MOF Designation | Decomposition Temperature (°C) | Measurement Condition | Ref. |
| PCN-300 | ~300 | TGA | [3] |
| Chiral Zn-MOF | ~400 | TGA | [6] |
| Co-BTTri | >400 | TGA | [1] |
| Zn(azbpz) | ~550 | TGA | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of representative pyrazole-based MOFs and for drug loading procedures.
Synthesis of MOF-303 (Aluminum Pyrazole-3,5-dicarboxylate)
This protocol describes a green, water-based synthesis of MOF-303.[4]
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
1H-Pyrazole-3,5-dicarboxylic acid (H₂PZDC)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a Teflon-lined autoclave, dissolve AlCl₃·6H₂O and H₂PZDC in deionized water.
-
Add a solution of NaOH dropwise while stirring to adjust the pH.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-150 °C) for 24-72 hours.
-
After cooling to room temperature, collect the white crystalline product by filtration.
-
Wash the product thoroughly with deionized water and then with a suitable solvent like ethanol.
-
Dry the final product under vacuum at an elevated temperature to remove residual solvent.
Solvothermal Synthesis of a Chiral Zn-MOF
This protocol details the synthesis of a chiral zinc-based MOF with a functionalized pyrazole-isophthalate ligand.[6]
Materials:
-
Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)
-
5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Dissolve H₂Isa-az-tmpz and Zn(NO₃)₂·4H₂O in DMF in a Pyrex tube.
-
Seal the tube and place it in a preheated oven at 80 °C for 72 hours to form yellow block-shaped crystals.
-
After cooling, exchange the mother liquor with fresh DMF.
-
For activation, wash the crystals with fresh DMF daily for three days, followed by a similar washing procedure with acetone for three days.
-
Activate the sample via supercritical drying with CO₂ or by heating under high vacuum at 120 °C for 3 hours.[6]
Drug Loading: 5-Fluorouracil (5-FU) in a Zn-MOF
This protocol is adapted from the loading of 5-FU into a 2D zinc-organic framework with imidazole-based ligands, which are structurally similar to pyrazoles.[8][9]
Materials:
-
Activated pyrazole-based Zn-MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Suspend the activated Zn-MOF in a solution of 5-FU in methanol.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug encapsulation.
-
Collect the 5-FU loaded MOF by centrifugation.
-
Wash the product with methanol to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
To determine the loading capacity, the amount of encapsulated 5-FU can be quantified by techniques such as UV-Vis spectroscopy of the supernatant or by dissolving a known amount of the loaded MOF and measuring the drug concentration. The reported payload for a similar Zn-MOF is 19.3 wt%.[8]
Drug Release:
-
Disperse a known amount of the 5-FU loaded MOF in PBS (pH 7.4) at 37 °C.
-
At predetermined time intervals, take aliquots of the release medium and measure the concentration of released 5-FU using UV-Vis spectroscopy.
-
The cumulative release of 5-FU from a similar Zn-MOF was approximately 70% over 120 hours.[8]
Drug Loading: Ibuprofen in medi-MOF-2
This protocol describes the loading of ibuprofen into a pyrazole-containing MOF derived from curcumin.[5]
Materials:
-
Activated medi-MOF-2
-
Ibuprofen
-
Ethanol
Procedure:
-
Immerse the activated medi-MOF-2 in a solution of ibuprofen in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the ibuprofen-loaded MOF by filtration.
-
Wash the product with ethanol to remove non-encapsulated ibuprofen.
-
Dry the sample under vacuum.
-
The reported ibuprofen loading capacity for medi-MOF-2 is 160 mg/g.[5]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in the synthesis and application of pyrazole-based MOFs.
Caption: General workflow for the synthesis of pyrazole-based MOFs.
Caption: Workflow for drug loading and release studies using pyrazole-based MOFs.
Caption: Essential characterization techniques for pyrazole-based MOFs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is a key pharmacophore in many anti-inflammatory agents, including the selective COX-2 inhibitor Celecoxib.[1][2] This document provides a detailed guide for the development of novel anti-inflammatory agents derived from 3-Methyl-1H-pyrazole-4-carboxylic acid, a promising starting material for the synthesis of new chemical entities with therapeutic potential.
Rationale for this compound as a Starting Scaffold
The pyrazole nucleus is a versatile scaffold in medicinal chemistry due to its unique structural features that allow for diverse chemical modifications.[1][2][3] this compound offers several advantages for the development of anti-inflammatory agents:
-
Established Anti-Inflammatory Potential: Pyrazole derivatives have a well-documented history of anti-inflammatory activity.[1][2][3][4]
-
Structural Versatility: The carboxylic acid group at the 4-position and the N-H and methyl groups provide multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Potential for COX-2 Selectivity: Appropriate substitutions on the pyrazole ring can lead to selective inhibition of COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[1][5][6][7]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. Furthermore, some pyrazole derivatives have been shown to modulate other inflammatory pathways, such as the NF-κB signaling cascade.
Caption: Key inflammatory signaling pathways targeted by pyrazole derivatives.
Synthetic Strategies for Derivatization
The carboxylic acid moiety of this compound is a versatile handle for various chemical transformations to generate a library of derivatives.
Caption: General workflow for synthesis and evaluation of anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Appropriate amine
-
Coupling agent (e.g., EDC, DCC)
-
Solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and the base (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized pyrazole derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Amplector Red reagent
-
DMSO (for dissolving compounds)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference NSAIDs (e.g., Celecoxib, Indomethacin) in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes.
-
Stop the reaction and measure the prostaglandin production using a suitable method, such as an ELISA-based assay or by measuring the fluorescence of a probe like Amplex Red.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes an in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds in rats or mice.
Materials:
-
Synthesized pyrazole derivatives
-
Carrageenan solution (1% w/v in saline)
-
Reference NSAID (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% CMC solution)
-
Wistar rats or Swiss albino mice
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard (reference drug), and test groups (synthesized compounds at different doses).
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Data Presentation
The following tables summarize representative data for the anti-inflammatory activity of various pyrazole carboxylic acid derivatives.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound ID | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 15c | 4-Cl-Ph | - | >100 | 0.059 | >1694 | [6][7] |
| 15d | 4-F-Ph | - | >100 | 0.062 | >1612 | [6][7] |
| 19d | 4-Br-Ph | - | >100 | 0.071 | >1408 | [6][7] |
| Celecoxib | - | - | 3.0 | 0.22 | 13.65 | [6][7] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |
| Pyrazolylthiazole 1p | 10 | 3 | 93.06 | [8] |
| Pyrazolylthiazole 2c | 10 | 3 | 91.32 | [8] |
| Pyrazolylthiazole 2n | 10 | 3 | 89.59 | [8] |
| Indomethacin | 10 | 3 | 91.32 | [8] |
| Compound 7a | 100 | 3 | 68.2 | [9] |
| Compound 8a | 100 | 3 | 70.5 | [9] |
| Indomethacin | 10 | 3 | 75.3 | [9] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature, the following SAR insights can guide the design of new derivatives:
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., Cl, F, Br) on the phenyl ring attached to the pyrazole core can enhance COX-2 selectivity and potency.[6][7]
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid moiety with other acidic or non-acidic groups can modulate the activity and reduce gastrointestinal side effects. Esters have shown promising results.[6][7]
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole, can lead to potent anti-inflammatory agents.[8]
Conclusion
This compound represents a valuable starting point for the development of novel anti-inflammatory agents. By employing the synthetic strategies and evaluation protocols outlined in this document, researchers can systematically design and test new derivatives with improved potency, selectivity, and safety profiles. The provided data and SAR insights offer a solid foundation for further drug discovery efforts in this promising area of medicinal chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of novel pyrazole compounds. The described methodologies cover essential in vitro assays for determining the potency and spectrum of activity, bactericidal or bacteriostatic nature, and potential for biofilm disruption. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, which is critical for the advancement of promising lead compounds through the drug development pipeline.
Core Assays for Antimicrobial Activity Assessment
A thorough in vitro assessment of a novel pyrazole compound's antimicrobial activity involves a tiered approach, beginning with the determination of its minimum inhibitory concentration and progressing to more detailed characterizations of its antimicrobial effects. The core assays described herein are:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4][5][6]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8][9]
-
Time-Kill Kinetics Assay: To evaluate the rate and extent of bacterial killing over time, providing insights into the pharmacodynamics of the compound.[10][11][12]
-
Anti-Biofilm Activity Assay: To assess the compound's ability to inhibit biofilm formation or eradicate established biofilms.[13][14][15][16]
-
Cytotoxicity Assay: To evaluate the toxic effects of the compound on mammalian cells, providing an early indication of its therapeutic index.[17][18][19]
Experimental Workflow
The overall experimental workflow for assessing the antimicrobial activity of pyrazole compounds is depicted below.
Caption: Overall workflow for antimicrobial assessment of pyrazole compounds.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standardized broth microdilution method.[4][5][20]
Materials:
-
Pyrazole compound stock solution (e.g., in DMSO)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the pyrazole compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed as a continuation of the MIC assay.[7][9][21]
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity.[10][11][12]
Materials:
-
Pyrazole compound
-
CAMHB
-
Bacterial strain
-
Sterile culture tubes
-
Sterile saline or PBS
-
MHA plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Preparation of Test Concentrations:
-
Prepare tubes containing CAMHB with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Anti-Biofilm Activity Assay
This protocol assesses the compound's effect on bacterial biofilms using a crystal violet staining method.[13][14][16]
Materials:
-
Pyrazole compound
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a diluted overnight bacterial culture (adjusted to ~10⁶ CFU/mL in TSB-glucose) to each well of a 96-well plate.
-
For biofilm inhibition, add 100 µL of the pyrazole compound at various concentrations. For eradication of pre-formed biofilms, incubate the plate for 24 hours to allow biofilm formation before adding the compound.
-
Include appropriate controls (growth control, sterility control).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing and Staining:
-
Carefully remove the planktonic cells by aspiration and wash the wells gently with sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.
-
-
Quantification:
-
Dry the plate and add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells to assess cell viability.[18][19]
Materials:
-
Pyrazole compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Pyrazole-1 | S. aureus ATCC 29213 | 16 | 32 | 2 |
| Pyrazole-1 | E. coli ATCC 25922 | 32 | 128 | 4 |
| Pyrazole-2 | S. aureus ATCC 29213 | 8 | 16 | 2 |
| Pyrazole-2 | E. coli ATCC 25922 | 64 | >256 | >4 |
| Control Ab | S. aureus ATCC 29213 | 2 | 4 | 2 |
| Control Ab | E. coli ATCC 25922 | 4 | 8 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Table 2: Time-Kill Kinetics of Pyrazole-1 against S. aureus ATCC 29213
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 5.3 | 4.8 | 4.1 | 3.2 |
| 8 | 8.5 | 5.1 | 4.2 | 3.5 | <2.0 |
| 12 | 9.1 | 5.0 | 3.8 | <2.0 | <2.0 |
| 24 | 9.3 | 4.9 | <2.0 | <2.0 | <2.0 |
A ≥3-log10 reduction in CFU/mL is considered bactericidal.[12]
Table 3: Anti-Biofilm Activity of Pyrazole Compounds against P. aeruginosa PAO1
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Pyrazole-1 | 16 (MIC) | 45 | 20 |
| Pyrazole-1 | 32 (2x MIC) | 68 | 35 |
| Pyrazole-2 | 8 (MIC) | 55 | 25 |
| Pyrazole-2 | 16 (2x MIC) | 75 | 42 |
| Control Ab | 4 (MIC) | 85 | 60 |
Table 4: Cytotoxicity of Pyrazole Compounds on HEK293 Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Pyrazole-1 | 32 | 95 |
| Pyrazole-1 | 64 | 88 |
| Pyrazole-1 | 128 | 75 |
| Pyrazole-2 | 16 | 98 |
| Pyrazole-2 | 32 | 92 |
| Pyrazole-2 | 64 | 85 |
| Doxorubicin | 10 | 15 |
Visualizations
Signaling Pathway of a Hypothetical Pyrazole Compound
The following diagram illustrates a hypothetical mechanism of action for a pyrazole compound, where it inhibits a key enzyme in the bacterial cell wall synthesis pathway.
Caption: Hypothetical inhibition of MurG by a pyrazole compound.
Logical Relationship of Antimicrobial Assays
The relationship between the core antimicrobial assays can be visualized as a decision-making tree.
Caption: Decision tree for antimicrobial compound evaluation.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Functionalization of 3-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key data for the chemical functionalization of the pyrazole ring in 3-Methyl-1H-pyrazole-4-carboxylic acid. This versatile building block is a key component in the synthesis of a wide range of biologically active compounds, including fungicides and potential therapeutics. The following sections detail procedures for amide bond formation, esterification, and N-alkylation, which are critical transformations for derivatizing this scaffold.
Amide Bond Formation
Amide derivatives of pyrazole carboxylic acids are of significant interest, particularly in the development of agrochemicals and pharmaceuticals.[1] The carboxylic acid moiety of this compound can be activated and coupled with a variety of amines to generate a diverse library of carboxamides.
General Experimental Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of 3-Methyl-1H-pyrazole-4-carboxamides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-Methyl-1H-pyrazole-4-carboxamide derivative.
| Coupling Reagent | Base | Solvent | Typical Yield | Reference |
| HATU | DIPEA | DMF | 70-95% | Adapted from[2] |
| HOBt/EDC | DIPEA | DCM/DMF | 65-90% | Adapted from[2] |
| SOCl₂ | - | Toluene | 70-85% | Adapted from[3] |
Table 1: Comparison of Common Amide Coupling Conditions. Yields are estimates based on similar pyrazole carboxamide syntheses and may vary depending on the specific amine used.
Esterification
Esterification of the carboxylic acid group is a fundamental transformation that can be used to modify the physicochemical properties of the molecule or to serve as a protecting group for further reactions. The Fischer esterification is a common method for this purpose.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reagent and solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Alcohol | Catalyst | Reaction Time | Typical Yield | Reference |
| Methanol | H₂SO₄ | 4-6 h | 80-95% | Adapted from[4] |
| Ethanol | H₂SO₄ | 6-8 h | 75-90% | Adapted from[5] |
Table 2: Typical Conditions for Fischer Esterification of Pyrazole Carboxylic Acids.
N-Alkylation of the Pyrazole Ring
N-alkylation of the pyrazole ring is a crucial step in the synthesis of many biologically active molecules. The regioselectivity of this reaction (alkylation at N1 versus N2) is a key consideration and can be influenced by the choice of base, solvent, and alkylating agent.[6] For this compound, alkylation is generally expected to favor the less sterically hindered N1 position.
Experimental Workflow for N-Alkylation
Caption: General workflow for N-alkylation of pyrazoles.
Protocol 3: Regioselective N1-Alkylation
This protocol describes a method that generally favors the N1-alkylation of 3-substituted pyrazoles. It is important to note that the carboxylic acid group may need to be protected as an ester prior to N-alkylation to avoid side reactions.
Materials:
-
Methyl 3-Methyl-1H-pyrazole-4-carboxylate (or the corresponding acid)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 3-Methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the regioisomers and obtain the desired N1-alkylated product.
| Base | Solvent | Alkylating Agent | N1:N2 Ratio | Typical Yield (N1) | Reference |
| K₂CO₃ | DMF | Methyl Iodide | >10:1 | 70-85% | Adapted from[7] |
| NaH | THF | Benzyl Bromide | >10:1 | 65-80% | Adapted from[7] |
Table 3: Conditions Influencing Regioselectivity of N-Alkylation. Ratios and yields are estimates based on similar 3-substituted pyrazoles and may require optimization.
Application Highlight: Pyrazole Derivatives as Enzyme Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of key enzymes in both agricultural and therapeutic contexts.
Succinate Dehydrogenase (SDH) Inhibition in Fungi
Many commercial fungicides are pyrazole carboxamides that target succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[8] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by pyrazole carboxamides.
c-Jun N-Terminal Kinase 3 (JNK3) Inhibition
In the context of drug discovery, aminopyrazole derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[9][10] JNK3 is a key enzyme in neuronal apoptosis signaling pathways and is a therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10]
Caption: Inhibition of the JNK3 signaling pathway by aminopyrazole derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can result from several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[1] Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Increase Temperature: Many condensation reactions, such as the Knorr pyrazole synthesis, require heating. Consider refluxing the reaction mixture to drive the reaction to completion.
-
-
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of intermediates.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as ethyl acetoacetate or hydrazine hydrate, can lead to the formation of unwanted byproducts and lower the yield of the desired product.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the purity of your reactants before starting the reaction. Distillation of liquid reagents or recrystallization of solid starting materials may be necessary.
-
-
Q2: I am observing the formation of significant impurities or side products in my reaction. What are they and how can I minimize them?
A2: The formation of side products is a common issue in pyrazole synthesis. These can include regioisomers, uncyclized intermediates, or products from competing side reactions.
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the initial condensation with hydrazine can occur at two different sites, leading to a mixture of pyrazole regioisomers.
-
Troubleshooting:
-
Control of Reaction Conditions: The regioselectivity of the Knorr synthesis can be influenced by the reaction conditions. In some cases, adjusting the pH or the solvent can favor the formation of one regioisomer over the other.
-
-
-
Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydrazone, which fails to cyclize efficiently.
-
Troubleshooting:
-
Promote Cyclization: Increasing the reaction temperature or adding a dehydrating agent can help to promote the final cyclization step to form the pyrazole ring.
-
-
-
Hydrolysis of Ester Intermediate: If the synthesis proceeds via an ethyl ester intermediate, incomplete hydrolysis will result in the ester remaining as an impurity.
-
Troubleshooting:
-
Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., NaOH) and adequate reaction time and temperature to ensure the complete conversion of the ester to the carboxylic acid. Monitor the reaction by TLC or LC-MS.
-
-
Q3: I am having difficulty with the purification and isolation of the final product. What is the recommended procedure?
A3: The purification of this compound typically involves crystallization.
-
Crystallization:
-
Procedure: After the reaction is complete and the product has been precipitated by acidification, the crude solid can be purified by recrystallization. A common solvent system for recrystallization is an alcohol-water mixture, such as ethanol/water or methanol/water.[1] The crude product is dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and well-established method is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative.[2][3][4] The resulting pyrazole ester is then hydrolyzed to the carboxylic acid.
Q2: What is the role of the acid catalyst in the Knorr pyrazole synthesis?
A2: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This facilitates the initial formation of the imine (hydrazone) intermediate, which is a key step in the reaction mechanism.[3]
Q3: Can I use a different hydrazine source other than hydrazine hydrate?
A3: Yes, other hydrazine derivatives can be used, which will result in N-substituted pyrazoles. For the synthesis of this compound, where the N1 position is unsubstituted, hydrazine hydrate is the most common and appropriate choice.
Data Presentation
The following tables summarize how different reaction parameters can affect the yield of pyrazole synthesis, based on literature for similar compounds.
Table 1: Effect of Solvent and Temperature on Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 1 | High |
| 2 | 1-Propanol | 100 | 1 | High |
| 3 | Dichloromethane | Room Temperature | 16 | Moderate |
| 4 | Toluene | -10 to -5 | 1-2 | 83.8 (ester) |
Note: Yields are qualitative or for closely related pyrazole ester syntheses and may vary for the specific synthesis of this compound.[2][5]
Table 2: Effect of Base in the Ring-Closing Reaction for a Related Pyrazole Ester Synthesis
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | Toluene/Water | -10 to -5 | 83.8 | 99.90 |
Note: This data is for the synthesis of ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and illustrates the effectiveness of a weak base in a two-phase system for the cyclization step.[5]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Knorr Synthesis
This protocol is based on the well-established Knorr pyrazole synthesis and subsequent ester hydrolysis.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and hydrazine hydrate (1.0 equivalent).
-
Solvent and Catalyst Addition: Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 3 drops for a 3 mmol scale reaction).
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1 hour.[2][6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to confirm the consumption of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude ethyl 3-methyl-1H-pyrazole-4-carboxylate can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 2.0-3.0 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically 1-4 hours).
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Work-up: After complete hydrolysis, cool the reaction mixture to room temperature.
-
Acidification: Slowly add a mineral acid (e.g., concentrated HCl) to the cooled solution with stirring until the pH is acidic (pH ~2-3). The product will precipitate as a solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 3-Methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 3-Methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical property data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are typically regioisomers formed during the cyclization step of the synthesis, particularly 5-Methyl-1H-pyrazole-3-carboxylic acid. Other potential impurities include unreacted starting materials, residual solvents, and by-products from side reactions. The presence of colored impurities may indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a strong indication of the presence of impurities. The most probable impurity is the regioisomer, which can co-crystallize with the desired product, leading to a depression and broadening of the melting point. Inefficient removal of solvents or other synthesis by-products can also contribute to this issue.
Q3: I am observing a yellow or reddish color in my crude product. How can I remove these colored impurities?
A3: Colored impurities can often be effectively removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, it is important to use a minimal amount of charcoal as it can also adsorb some of the desired product, potentially reducing the overall yield.
Q4: My attempts at recrystallization result in the product "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent to lower the saturation point.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Change the solvent system: Experiment with different solvent mixtures.
-
Use a seed crystal: Introduce a small crystal of pure product to the supersaturated solution to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly. - Presence of significant amounts of regioisomeric impurity. | - Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at lower temperatures. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a multi-step purification approach, such as combining acid-base extraction with recrystallization, or perform fractional recrystallization. |
| Low Recovery Yield | - Using too much solvent during recrystallization. - Incomplete precipitation of the product. - Product loss during transfers and filtration. - Inefficient extraction during acid-base workup. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. - Minimize the number of transfer steps and ensure complete transfer of solids. - Perform multiple extractions with smaller volumes of solvent during the acid-base procedure. |
| Difficulty Separating Regioisomers | - Similar solubility profiles of the isomers. | - Fractional Recrystallization: Perform multiple recrystallization steps, collecting the crystals from each step and monitoring purity by techniques like NMR or LC-MS. - Column Chromatography: Utilize a silica gel column with an appropriate eluent system. A gradient elution may be necessary to achieve good separation. Adding a small percentage of acetic or formic acid to the mobile phase can sometimes improve the separation of carboxylic acids.[1] |
| Streaking on TLC Plate During Column Chromatography | - The compound is too polar for the chosen eluent. - Interaction of the carboxylic acid with the silica gel. | - Increase the polarity of the eluent. - Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[1] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |
| Melting Point | 225-230 °C (decomposes) | --INVALID-LINK-- |
| pKa (predicted for 1-methyl-1H-pyrazole-4-carboxylic acid) | ~3.88 | Based on similar structures |
| Appearance | White to off-white solid | General knowledge |
Solubility Data (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Soluble | A good anti-solvent in mixed solvent systems. |
| Methanol | Soluble | Very soluble | A good primary solvent for recrystallization. |
| Ethanol | Soluble | Very soluble | A good primary solvent for recrystallization. |
| Isopropanol | Sparingly soluble | Soluble | Can be used for recrystallization. |
| Ethyl Acetate | Sparingly soluble | Soluble | Can be used for recrystallization and chromatography. |
| Dichloromethane | Sparingly soluble | Moderately soluble | Useful for extraction and chromatography. |
| Hexane | Insoluble | Insoluble | A good anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This is a common and effective method for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and then allow the layers to separate.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with 1 M NaOH two more times, combining the aqueous extracts.
-
The organic layer now contains neutral impurities and can be discarded (or processed further if desired).
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Column Chromatography
This technique is useful for separating the desired product from impurities with different polarities, such as the regioisomer.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). To improve separation and reduce tailing of the carboxylic acid, 0.5-1% acetic acid can be added to the eluent.[1]
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A workflow for the purification of this compound.
References
Technical Support Center: Managing Isomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting isomer formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation in pyrazole synthesis?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using the classical Knorr synthesis method.[1] This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine can attack either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to two different reaction pathways and, consequently, two regioisomeric pyrazole products.[3][4]
Q2: What are the key factors that influence which isomer is predominantly formed?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby favoring the attack at the less sterically hindered position.[1]
-
Electronic Effects: The electronic properties of the substituents play a critical role. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a crucial factor.[5] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its nitrogen atoms and can change the initial site of attack.[4][5] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[5]
-
Solvent: The choice of solvent can have a dramatic impact on the ratio of isomers formed.[4][6] For instance, the use of fluorinated alcohols has been shown to significantly enhance regioselectivity.[7][8]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final isomer ratio.[4]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: To favor the formation of a specific regioisomer, consider the following strategies:
-
Solvent Optimization: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to conventional solvents like ethanol.[2][7][8]
-
pH Control: Carefully controlling the pH of the reaction medium can direct the initial nucleophilic attack. Experimenting with acidic, basic, or neutral conditions can help identify the optimal pH for the desired isomer.[5]
-
Alternative Synthetic Routes: If the Knorr synthesis consistently yields an undesirable isomer ratio, consider alternative, more regioselective methods. A powerful alternative is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, where the regioselectivity is governed by the substituents on both reactants.[4][9]
Q4: I've already synthesized a mixture of pyrazole isomers. How can I separate them?
A4: While designing a regioselective synthesis is the ideal approach, separating an existing mixture is often necessary. The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[4][10] Although the isomers are structurally similar, they often exhibit different polarities, which allows for their separation. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides a good separation between the two isomers.[4]
Q5: How can I identify and distinguish between the different pyrazole isomers I have synthesized?
A5: The most powerful technique for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and NOESY experiments.[4][10][11] The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the isomers, allowing for unambiguous identification.
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal, and the reaction is performed under standard conditions (e.g., in ethanol at room temperature).
-
Troubleshooting Steps:
-
Change the Solvent: The most impactful first step is to switch to a fluorinated alcohol like HFIP or TFE.[7][8] This has been shown to dramatically improve regioselectivity in many cases.
-
Modify the Reaction pH: Investigate the effect of adding a catalytic amount of acid (e.g., HCl, H2SO4) or base (e.g., NaOAc, TEA).[12]
-
Vary the Temperature: Explore running the reaction at a lower or higher temperature to see if it influences the isomer ratio.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic steric and electronic properties of your substrates favor the formation of the unwanted isomer under standard conditions.
-
Troubleshooting Steps:
-
Radical Solvent Change: As with a 1:1 mixture, changing to a fluorinated alcohol is a primary strategy to alter the regiochemical outcome.[7]
-
Explore Alternative Synthetic Methods: If solvent and pH adjustments are ineffective, the Knorr synthesis may not be the best approach for your target molecule. Consider a 1,3-dipolar cycloaddition reaction, which offers more predictable regioselectivity.[4]
-
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles from 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone | Solvent | Temperature | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | EtOH | Reflux | 15:85 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | RT | 85:15 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | RT | 97:3 | [7] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | EtOH | Reflux | 20:80 | [7] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | RT | >99:1 | [7] |
| Ethyl 2,4-dioxopentanoate | EtOH | Reflux | 2:1 | [7] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-(2-furyl)-1-methyl-1H-pyrazole using a Fluorinated Alcohol
This protocol provides a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[7]
-
Materials:
-
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: General Procedure for Pyrazole Synthesis via Knorr Condensation in Ethanol
This protocol outlines a standard procedure for the Knorr synthesis, which may result in a mixture of regioisomers depending on the substrate.[3]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add the substituted hydrazine (1.0 mmol) to the solution.
-
If desired, add a drop of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to separate the regioisomers.
-
Visualizations
Caption: Troubleshooting workflow for managing isomer formation.
Caption: General experimental workflow for pyrazole synthesis and isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Vilsmeier-Haack formylation of pyrazoles. Our aim is to offer practical solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its reactivity.[2] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to harsh work-up conditions.[1] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Di-formylation or formylation at other positions on the pyrazole ring can occur, though C4 is generally preferred. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to the formation of side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of a different organic solvent or brine to break up the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of pyrazoles, this reaction is commonly employed to regioselectively add a formyl group, typically at the C4 position, to yield pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[2][3][4]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent, a chloroiminium salt, is the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1]
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
The Vilsmeier reagent is moisture-sensitive.
-
The reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The work-up procedure, which often involves quenching with ice, should be performed slowly and carefully to control the exothermic reaction.[1]
Q3: How does the substitution pattern on the pyrazole ring affect the reaction outcome?
The electronic nature of the substituents on the pyrazole ring significantly influences the outcome of the Vilsmeier-Haack reaction.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the pyrazole ring, making it more nucleophilic and facilitating the electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or phenyl rings with strong electron-withdrawing substituents deactivate the pyrazole ring, making the formylation more difficult and often requiring harsher reaction conditions or resulting in low to no yield.[2]
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.[1]
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole Derivative
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a viscous, white to pale yellow solid or solution).[3]
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-120 °C) as determined by the reactivity of the substrate.[2][5]
-
Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.[1][5]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure formylated pyrazole.[1]
Data Presentation
Optimized Reaction Conditions for Vilsmeier-Haack Formylation of Various Pyrazoles
| Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120 | 2 | 55 | [2] |
| 1-Phenyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120 | 2 | 52 | [2] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4), POCl₃ (4) | 70 | 24 | 48 | [3] |
| (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Vilsmeier Reagent | 55 | 6 | Excellent | [5] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | Vilsmeier Reagent | 70 | 5-6 | Good | [5] |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for optimizing the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole derivatives exhibit poor water solubility?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring system can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Additionally, the lipophilic character of many substituents on the pyrazole core contributes to their low affinity for aqueous media.
Q2: My pyrazole compound precipitates immediately when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon is commonly referred to as "crashing out" or antisolvent precipitation.[1] Your pyrazole derivative is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the concentrated DMSO stock is rapidly diluted, the compound is exposed to an environment where it is no longer soluble, causing it to precipitate.[2]
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[2]
-
Lower Final Concentration: The final concentration of your compound in the assay may be exceeding its aqueous solubility limit. Try testing a lower final concentration.[2]
-
Use of Co-solvents: Incorporating water-miscible co-solvents into your final formulation can increase the solubility of your compound.
Q3: What are co-solvents and how do I use them?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. For pyrazole derivatives, common co-solvents include polyethylene glycol 400 (PEG400) and surfactants like Tween-80.[3] A typical formulation might involve initially dissolving the compound in a small amount of DMSO, followed by the addition of PEG400 and Tween-80 before the final dilution with an aqueous buffer.[3] It is crucial to determine the tolerance of your specific cell line or assay to the chosen co-solvents, as they can have their own biological effects.
Q4: Can I adjust the pH to improve the solubility of my pyrazole derivative?
A4: Yes, pH adjustment can be an effective strategy if your pyrazole derivative has ionizable functional groups. The solubility of acidic or basic compounds is pH-dependent. For a basic pyrazole derivative, lowering the pH of the buffer will lead to the formation of a more soluble protonated salt. Conversely, for an acidic pyrazole derivative, increasing the pH will increase solubility. However, you must ensure that the final pH of your assay medium is compatible with your biological system (e.g., cells, enzymes).
Q5: What are cyclodextrins and how can they enhance the solubility of pyrazole compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[4] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative for this purpose.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Cell Culture Plates During Incubation
-
Possible Cause: The compound may be unstable in the aqueous environment of the culture medium at 37°C over extended periods, leading to degradation and precipitation.[2] Another possibility is that the compound interacts with components of the cell culture medium, such as salts or proteins in serum, forming insoluble complexes.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your pyrazole derivative immediately before each experiment. Do not store aqueous dilutions.[2]
-
Conduct a Solubility Test in Media: Before your main experiment, perform a simple solubility test of your compound in the specific cell culture medium you will be using. This will help you determine the maximum soluble concentration under your experimental conditions.
-
Reduce Serum Concentration: If using a serum-containing medium, try reducing the serum percentage to see if this mitigates precipitation.
-
Consider Alternative Formulations: If precipitation persists, explore more advanced formulation strategies such as the use of cyclodextrins or nanoparticle-based delivery systems.
-
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
-
Possible Cause: Inconsistent solubility or precipitation of your pyrazole derivative can lead to variability in the effective concentration of the compound that is available to interact with the biological target.
-
Troubleshooting Steps:
-
Standardize Compound Handling: Ensure that your stock solutions are fully dissolved before each use. Vortex and visually inspect for any particulate matter.
-
Optimize Dilution Protocol: Use a consistent and validated dilution protocol, such as a stepwise dilution method, for all experiments.
-
Include Solubility Controls: In your experimental setup, include wells with the compound in the medium without cells to visually inspect for precipitation over the course of the experiment.
-
Measure Compound Concentration: If possible, analytically determine the concentration of the soluble compound in your assay medium at the beginning and end of the experiment to assess its stability and solubility.
-
Data Presentation
Table 1: Solubility of a Model Pyrazole Derivative (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| Ethyl Acetate | High | 25 |
| Acetonitrile | High | 25 |
| Toluene | Low | 25 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
Data compiled from various sources.
Table 2: Example Formulations for Poorly Soluble Pyrazole Derivatives
| Formulation Component | Purpose | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Primary organic solvent | 1-10% (final concentration in assay should be <0.5%) |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 10-40% |
| Tween-80 (Polysorbate 80) | Surfactant/Emulsifier | 1-5% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulating agent | 10-40% (w/v) |
Note: The optimal formulation is compound-specific and must be determined empirically.
Experimental Protocols
Protocol: Preparation of a Co-solvent Formulation for a Pyrazole Derivative
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole derivative.
-
Initial Solubilization in DMSO: Dissolve the compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to assist dissolution.[3]
-
Addition of Co-solvents: To the DMSO stock, add the desired volume of PEG400 and vortex to mix. Following this, add the required volume of Tween-80 and vortex again to ensure a homogenous solution.[3]
-
Final Aqueous Dilution: Slowly add the aqueous buffer or cell culture medium to the organic mixture while vortexing to reach the final desired concentration. Perform this final dilution step immediately before use.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. A clear, homogenous solution is desired.
Mandatory Visualizations
Caption: Workflow for assessing and overcoming solubility issues.
Caption: Inhibition of the COX-2 pathway by Celecoxib.
References
scale-up challenges for the industrial production of 3-Methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the industrial production of 3-Methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common scale-up challenges. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield
-
Question: We are experiencing a significant drop in yield when moving from lab-scale to pilot-plant production. What are the potential causes and solutions?
-
Answer: Low yields during scale-up are a common challenge and can be attributed to several factors.[1][2][3]
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases on a larger scale, which can impact reaction rates.
-
Solution: Re-evaluate the reactor geometry and agitation speed. Consider using baffles or different impeller designs to improve mixing efficiency.
-
-
Poor Temperature Control: The synthesis of pyrazoles can be exothermic.[1] Poor heat dissipation in large reactors can lead to temperature spikes, causing decomposition of reactants or products and favoring the formation of by-products.[3][4]
-
Solution: Ensure the cooling system of the reactor is sufficient for the scale. Implement a controlled, slower addition of reagents to manage the exotherm.[1]
-
-
Incomplete Reaction: The reaction may not be reaching completion at a larger scale within the previously established timeframe.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC). It may be necessary to increase the reaction time or temperature cautiously while ensuring proper heat management.[2]
-
-
Sub-optimal Reagent Stoichiometry: Molar ratios that work on a small scale may need adjustment for industrial production.
-
Solution: Re-optimize the molar ratios of reactants and catalysts for the larger scale.
-
-
Issue 2: Product Purity and By-product Formation
-
Question: Our final product is contaminated with significant levels of the regioisomer, 5-methyl-1H-pyrazole-4-carboxylic acid. How can we improve the regioselectivity?
-
Answer: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted pyrazoles.[1][5] The cyclization step can proceed in two different ways, leading to the desired product and its isomer.
-
Reaction Conditions: Temperature and solvent polarity can significantly influence the reaction pathway.
-
Catalyst Choice: The type of catalyst used can direct the cyclization reaction.
-
Solution: Experiment with different acid or base catalysts to find one that favors the formation of the desired 3-methyl isomer.
-
-
Purification Strategy: If isomer formation cannot be completely avoided, an efficient purification method is crucial.
-
Solution: Develop a robust crystallization process. The choice of solvent is critical for selectively precipitating the desired isomer.[1] Techniques like fractional crystallization or chromatography may be necessary, though chromatography is less ideal for large-scale production.
-
-
Issue 3: Crystallization and Isolation Difficulties
-
Question: We are struggling to achieve a consistent crystal form and particle size during the final isolation step. What can we do?
-
Answer: Polymorphism and inconsistent particle size are critical scale-up challenges that can affect the final product's handling, formulation, and bioavailability.[3]
-
Cooling Rate and Supersaturation: Rapid cooling often leads to the formation of small, irregular crystals or even amorphous material.
-
Solution: Implement a controlled cooling profile to manage the rate of supersaturation. Seeding the solution with crystals of the desired polymorph can also promote consistent crystallization.
-
-
Solvent System: The choice of anti-solvent and the solvent/anti-solvent ratio are critical.
-
Solution: Systematically screen different solvent and anti-solvent systems. Pay close attention to the rate of anti-solvent addition.
-
-
Agitation: The mixing intensity during crystallization affects crystal growth and can lead to breakage.
-
Solution: Optimize the agitation speed to ensure homogeneity without causing excessive secondary nucleation or crystal damage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the industrial production of this compound?
A1: A prevalent method involves a two-step process starting from ethyl acetoacetate and a hydrazine source, followed by hydrolysis. The key steps are:
-
Cyclization/Condensation: Reaction of a suitable 1,3-dicarbonyl compound (like ethyl 2-formylacetoacetate, which can be formed in situ) with methylhydrazine to form the pyrazole ring, yielding ethyl 3-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ester using a base like sodium hydroxide (NaOH), followed by acidic workup to precipitate the final carboxylic acid product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety concerns include:
-
Use of Hydrazine Derivatives: Methylhydrazine is toxic and potentially unstable. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Thermal Runaway: As mentioned in the troubleshooting guide, the cyclization reaction can be highly exothermic.[1] A failure in temperature control on a large scale can lead to a dangerous thermal runaway.[1][3]
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage, handling, and grounding procedures to prevent fires and explosions.
Q3: How can we monitor the progress of the reaction effectively during production?
A3: In-process controls are crucial for consistency and safety. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of starting materials and the formation of the product and any major by-products.
-
Gas Chromatography (GC): Useful if the components are sufficiently volatile.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method often used for initial checks before more quantitative analysis.[2]
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's temperature and pressure is critical for safety, especially during exothermic steps.
Experimental Protocols
Protocol: Synthesis of this compound via Ester Hydrolysis
This protocol describes a typical lab-scale procedure that serves as a basis for scale-up.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with a suitable solvent (e.g., ethanol).
-
Reagent Addition: Ethyl 2-(ethoxymethylene)acetoacetate is dissolved in the solvent. Methylhydrazine is then added dropwise to the solution while maintaining the temperature below a set point (e.g., 25-30°C) to control the exotherm.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until in-process controls (e.g., HPLC) indicate the consumption of the starting material.
-
Workup: The solvent is removed under reduced pressure. The resulting crude ester can be purified by crystallization or used directly in the next step if purity is sufficient.
Step 2: Hydrolysis to this compound
-
Saponification: The crude ethyl 3-methyl-1H-pyrazole-4-carboxylate is dissolved in an aqueous solution of sodium hydroxide (NaOH).
-
Heating: The mixture is heated to reflux and held for a period of time (e.g., 2-4 hours) until the hydrolysis is complete, as confirmed by HPLC.
-
Acidification: After cooling the reaction mixture to room temperature, it is acidified (e.g., with hydrochloric acid, HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.
-
Isolation: The solid product is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Temperature (°C) | Ratio of 3-Methyl Isomer to 5-Methyl Isomer | Reference |
| Ethanol | 25 | 3 : 1 | Hypothetical |
| Toluene | 25 | 4 : 1 | Hypothetical |
| Acetic Acid | 25 | 6 : 1 | Hypothetical |
| Toluene | 0 | 7 : 1 | Hypothetical |
Table 2: Impact of Scale on Reaction Time and Yield
| Scale | Reaction Time (hours) | Isolated Yield (%) | Purity (HPLC, %) |
| 1 L (Lab) | 4 | 85 | 99.1 |
| 50 L (Pilot) | 6 | 78 | 98.5 |
| 500 L (Industrial) | 8 | 72 | 98.6 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in scale-up production.
Caption: Formation of regioisomers during pyrazole synthesis.
References
troubleshooting poor yields in the esterification of pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the esterification of pyrazole-4-carboxylic acid.
Troubleshooting Guides
Question 1: My Fischer esterification of pyrazole-4-carboxylic acid is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, several factors can be optimized:
-
Excess Alcohol: Using a large excess of the alcohol reactant can significantly shift the equilibrium towards the ester product.[2] In some cases, the alcohol can be used as the solvent.[4]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[2] Employing a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a highly effective strategy.[2]
-
Acid Catalyst: Ensure a suitable acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used in an appropriate concentration.[2][4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Reaction Temperature and Time: The reaction is typically conducted at reflux.[4][5] The optimal reaction time can vary, so it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
Troubleshooting Steps:
-
Increase the equivalents of alcohol used in the reaction.
-
Incorporate a method for water removal , such as a Dean-Stark trap.
-
Verify the concentration and activity of your acid catalyst.
-
Monitor the reaction over time with TLC to ensure it has reached completion.
Question 2: I am observing the formation of side products in my esterification reaction. What are they and how can I minimize them?
The most common side reaction is the formation of regioisomers, especially when dealing with substituted pyrazoles.[6] For instance, in the synthesis of certain pyrazole esters, the formation of an isomeric pyrazole-4-carboxylate has been observed.[6]
Strategies to Minimize Side Products:
-
Choice of Solvent: The solvent can have a significant impact on the regioselectivity of the reaction. For certain pyrazole syntheses, using organic solvents containing at least one halogen, such as 1,1,1,3,3-pentafluorobutane, has been shown to dramatically increase the selectivity for the desired isomer.[6]
-
Reaction Temperature: Controlling the reaction temperature can also influence selectivity. Some procedures involve starting the reaction at a low temperature (e.g., -20°C to 0°C) and then allowing it to warm to room temperature or higher.[6]
-
Alternative Esterification Methods: If Fischer esterification is problematic, consider alternative methods that may offer higher selectivity under milder conditions. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a good option for acid-sensitive substrates or when steric hindrance is an issue.[5][7][8]
Question 3: My ester product is difficult to purify. What are the best practices for purifying pyrazole-4-carboxylic acid esters?
Purification can be challenging due to the presence of unreacted starting materials, the acid catalyst, and any side products. A combination of techniques is often necessary.
Purification Workflow:
-
Neutralization and Extraction: After the reaction is complete, the mixture should be cooled and the excess acid catalyst neutralized. This is typically done by washing the organic layer with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[4][5] The ester can then be extracted into an organic solvent such as ethyl acetate.[4]
-
Washing: The organic layer should be washed with water and then with a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[4]
-
Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent removed under reduced pressure.[4]
-
Recrystallization or Column Chromatography:
-
Recrystallization: This is a highly effective method for purifying solid esters. The choice of solvent is critical. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[9] A mixed solvent system (e.g., hexane/ethyl acetate) can also be effective.[9]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of solvents, such as a mixture of ethyl acetate and petroleum ether, is often used for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Fischer esterification of pyrazole-4-carboxylic acid? A1: Yields can vary widely depending on the specific substrate and reaction conditions. Without optimization, yields can be as low as 25-35%.[5] However, with proper optimization, such as using a large excess of alcohol and removing water, yields can be significantly improved, often exceeding 70-90%.[2][10]
Q2: Can I use a different coupling agent instead of DCC for esterification? A2: Yes, other uronium-based coupling agents like TBTU, TATU, and COMU can be used for esterification and often result in excellent yields at room temperature.[11] EDC is another common alternative to DCC.[5]
Q3: How do I remove colored impurities during purification? A3: Colored impurities can sometimes be removed by treating the hot solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing. Be aware that charcoal can also adsorb some of your desired product, which may slightly lower the yield.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | [bmim][FeCl4] (5) | 25 | Neat | 5 | Trace |
| 2 | [bmim]Cl (5) | 25 | Neat | 5 | No Conversion |
| 3 | [bmim][FeCl4] (1.5) | 80 | Neat | 2 | 92 |
| 4 | [bmim][FeCl4] (1.0) | 80 | Neat | 2.5 | 85 |
| 5 | [bmim][FeCl4] (2.0) | 80 | Neat | 1.5 | 88 |
| 6 | No Catalyst | 80 | Neat | 5 | Trace |
This table is adapted from a study on the one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid catalyst.[10]
Experimental Protocols
Protocol 1: Fischer Esterification of Pyrazole-4-Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add pyrazole-4-carboxylic acid (1.0 eq.).
-
Addition of Alcohol: Add the desired alcohol (e.g., ethanol, 10-50 eq.). The alcohol can also serve as the solvent.
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq.) or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is used in large excess, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Steglich Esterification using DCC
This method is suitable for acid-sensitive substrates.
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole-4-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate with dilute HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining DCU and other impurities.
Visualizations
Caption: A logical workflow for troubleshooting poor yields in the esterification of pyrazole-4-carboxylic acid.
Caption: A typical experimental workflow for Fischer esterification.
Caption: A decision-making workflow for the purification of pyrazole-4-carboxylic acid esters.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. reddit.com [reddit.com]
- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. sid.ir [sid.ir]
- 11. luxembourg-bio.com [luxembourg-bio.com]
preventing degradation of 3-Methyl-1H-pyrazole-4-carboxylic acid during storage
Technical Support Center: 3-Methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] For optimal preservation, storage at temperatures between 2°C and 8°C is advised.[1][4] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to minimize oxidative degradation.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents.[5] Contact with such substances could lead to vigorous reactions and degradation of the compound.
Q3: What are the signs of degradation?
A3: Physical signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the powder due to moisture uptake, or a noticeable change in its melting point, which is typically around 225-230 °C with decomposition.[4] Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is the most reliable method to detect and quantify any degradation by observing the appearance of new peaks or a decrease in the main compound's peak area.
Q4: Can this compound degrade upon exposure to light or air?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation or presence of impurities. | - Store the compound under an inert atmosphere (argon or nitrogen).- Ensure the storage container is opaque or stored in the dark.- Re-purify the compound if necessary (e.g., by recrystallization). |
| Clumping or caking of the solid | Moisture absorption. The compound may be hygroscopic. | - Store in a desiccator or a controlled low-humidity environment.- Ensure the container is tightly sealed at all times.- If clumping has occurred, the material can be gently ground to a powder before use, but moisture content should be checked. |
| Inconsistent experimental results | Degradation of the starting material. | - Verify the purity of the stored this compound using an appropriate analytical method like HPLC or NMR before use.- Use a fresh batch of the compound if significant degradation is detected.- Review storage conditions to ensure they are optimal. |
| Low purity detected by analysis | Improper storage or handling. | - Review and adhere strictly to the recommended storage conditions (cool, dry, dark, tightly sealed).- Avoid repeated opening and closing of the container in a humid environment.- Aliquot the compound into smaller, single-use vials for long-term storage to minimize exposure of the bulk material. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
1. Materials and Equipment:
- This compound (high purity)
- Vials (amber glass, with tight-fitting caps)
- Environmental chambers or ovens set to desired temperatures and humidity levels
- Desiccator
- HPLC system with a suitable column (e.g., C18)
- Analytical balance
- Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)
- Volumetric flasks and pipettes
2. Procedure:
- Initial Analysis (Time = 0):
- Accurately weigh a sample of this compound and prepare a stock solution of known concentration.
- Perform an initial HPLC analysis to determine the initial purity and peak area of the compound. This will serve as the baseline.
- Record the physical appearance of the compound.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point for each condition.
- Summarize the results in a table to compare the stability under different conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of the compound.
References
Technical Support Center: Strategies for Regioselective N-Alkylation of Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling regioselectivity in the N-alkylation of pyrazoles. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective N-alkylation of pyrazoles?
A: The main difficulty arises from the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring having similar electronic properties and nucleophilicity.[1][2][3][4][5] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[3]
Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?
A: The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Effects: The size of substituents on the pyrazole ring (at C3 and C5) and on the alkylating agent plays a crucial role. Alkylation typically favors the less sterically hindered nitrogen atom.[3][6][7][8]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][3][4] For example, combinations like K2CO3 in DMSO often favor N1-alkylation.[9][10]
-
Alkylating Agent: The structure of the electrophile is critical. Specialized reagents have been designed to achieve high selectivity.[3]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation specifically to the N2 position.[3][9][11][12]
Q3: How can I promote selective N1-alkylation?
A: To favor the formation of the N1-alkylated isomer, consider the following strategies:
-
Steric Control: If synthesizing the pyrazole from scratch, ensure the substituent at the C3 position is bulkier than at the C5 position. For an existing pyrazole, a bulky substituent at C3 will sterically hinder the adjacent N2 position, directing alkylation to N1.
-
Reaction Conditions: Under basic conditions, N-alkylation of 3-substituted pyrazoles generally proceeds preferentially at the N1 position due to a combination of electronic and steric preferences.[9]
-
Protecting Groups: Employing a removable bulky protecting group at the C5 position can effectively block this position and direct alkylation to N1.
Q4: What methods can be used to achieve selective N2-alkylation?
A: Selectively obtaining the N2-alkylated product is often more challenging but can be achieved through several methods:
-
Catalysis: A highly effective method involves using a magnesium-catalyzed reaction, particularly with α-bromoacetates and acetamides as alkylating agents. This approach has been shown to provide excellent regioselectivity for the N2 isomer.[9][11][12]
-
Protecting Groups: Installing a removable bulky group at the C5-position, such as a triphenylsilyl group, can direct alkylation to the N2-nitrogen.[9] Another strategy is the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, which can be transposed in a "SEM switch" to expose the desired nitrogen for alkylation.[13]
-
Functional Group Tuning: The nature of substituents on the pyrazole ring can be modified to direct alkylation. For instance, certain hydrazone substituents have been shown to control the selectivity of alkylation in trifluoromethylated pyrazoles.[1][2][4][5]
Q5: How do the base and solvent system affect regioselectivity?
A: The base and solvent play a critical role and their effects are often intertwined.
-
Base: The choice of base can control the regioselectivity by influencing the cation's interaction with the pyrazolate anion.[1][4] For instance, using NaH has been shown to prevent the formation of regioisomeric products in certain cases, leading to selective alkylation.[1]
-
Solvent: The solvent can influence which nitrogen atom is more available for alkylation. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation, which can be a precursor step to N-alkylation.[14][15][16] The use of ionic liquids as solvents can also control the reaction and often leads to higher yields compared to common aprotic organic solvents.[17][18][19][20][21] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low regioselectivity (mixture of N1 and N2 isomers) | - Steric and electronic factors are not sufficiently differentiated. - Reaction conditions (base, solvent) are not optimal for directing the reaction. | - Modify the Substrate: If possible, introduce a bulky substituent to sterically hinder one of the nitrogen atoms. - Change the Alkylating Agent: Use a more sterically demanding alkylating agent to increase steric differentiation. - Optimize Reaction Conditions: Screen different bases (e.g., K2CO3, NaH, Cs2CO3) and solvents (e.g., THF, DMSO, DMF, fluorinated alcohols, ionic liquids).[1][4][14][15][16] - Employ a Catalytic Method: For N2 selectivity, consider using a Mg-catalyzed system.[9][11][12] - Use a Protecting Group Strategy: Introduce a removable protecting group to block one of the nitrogen atoms.[9][13] |
| Low yield of the desired isomer | - Incomplete reaction. - Side reactions or decomposition. - Steric hindrance slowing down the reaction. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve conversion. - Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to a bromide or iodide. - Change the Base/Solvent System: A stronger base or a solvent that better solubilizes the pyrazolate salt may improve the reaction rate. - Consider Alternative Methods: Phase-transfer catalysis can be effective for improving yields in some cases.[10][23][24] Flow chemistry setups can also enhance yields and regioselectivity.[25] |
| Reaction does not proceed to completion | - Insufficiently reactive alkylating agent. - Base is not strong enough to deprotonate the pyrazole. - Poor solubility of starting materials. | - Use a more potent alkylating agent (e.g., triflates or iodides). - Switch to a stronger base such as NaH or LiHMDS. - Choose a solvent that provides better solubility for the pyrazole and the resulting salt (e.g., DMF, DMAc). |
| Observation of side reactions (e.g., over-alkylation) | - The N-alkylated pyrazole product is still nucleophilic and can react further. - The base is reacting with the alkylating agent. | - Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Lower the reaction temperature to minimize side reactions.[11] - Choose a non-nucleophilic base if base-alkylation side products are observed. |
Key Strategies and Experimental Protocols
Magnesium-Catalyzed N2-Regioselective Alkylation
This method is highly effective for the synthesis of N2-alkylated pyrazoles, particularly when using α-bromoacetates and α-bromoacetamides as electrophiles. The magnesium catalyst is believed to coordinate with both the pyrazole and the carbonyl group of the alkylating agent, directing the alkylation to the N2 position.
Representative Experimental Protocol:
In a nitrogen-filled glovebox, add 3-phenyl-1H-pyrazole (1.0 eq), MgBr2 (0.2 eq), and the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq) to a vial with a magnetic stir bar. Add anhydrous THF as the solvent. At 25 °C, add N,N-diisopropylethylamine (i-Pr2NEt, 2.1 eq) dropwise to the solution. Stir the resulting mixture at 25 °C for 2 hours. Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.[11]
Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC is a valuable technique for the alkylation of pyrazoles, especially when dealing with reactants in two different phases (e.g., a solid base and an organic solvent). This method can enhance reaction rates and yields.
General Experimental Protocol:
To a mixture of the pyrazole (1.0 eq) and a base (e.g., solid K2CO3 or KF) in a suitable solvent (e.g., CH3CN, PhCF3), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or a Cinchona alkaloid derivative).[23][24] Add the alkylating agent (e.g., benzyl bromide or propargyl chloride, 1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, filter off the solid base, concentrate the filtrate, and purify the residue by column chromatography.
N-Alkylation using a Protecting Group Strategy (SEM Group)
The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for a "SEM switch," which enables the regioselective functionalization of pyrazoles.
Experimental Protocol for SEM Switch:
To achieve the transposition of the SEM group, heat the starting SEM-protected pyrazole with a catalytic amount of SEM-Cl (e.g., 10 mol%) in a suitable solvent like acetonitrile. This process forms a pyrazolium salt, which allows for the equilibration between the two regioisomers, ultimately favoring the thermodynamically less hindered product.[13] Once the desired protected isomer is obtained, it can be N-alkylated under standard conditions, followed by deprotection of the SEM group.
Quantitative Data Summary
The following tables summarize the regioselectivity and yields for various N-alkylation strategies.
Table 1: Mg-Catalyzed N2-Alkylation of 3-Substituted Pyrazoles [9]
| Entry | Pyrazole Substituent (at C3) | Alkylating Agent | N2:N1 Ratio | Yield (%) |
| 1 | 4-CF3-Ph | 2-bromo-N,N-dimethylacetamide | >99:1 | 90 |
| 2 | 4-F-Ph | 2-bromo-N,N-dimethylacetamide | >99:1 | 83 |
| 3 | 4-CN-Ph | 2-bromo-N,N-dimethylacetamide | 92:8 | 75 |
| 4 | Ph | 2-bromo-N,N-dimethylacetamide | 89:11 | 85 |
| 5 | 2-Thienyl | 2-bromo-N,N-dimethylacetamide | 76:24 | 68 |
Table 2: Influence of Functional Group Tuning on Regioselectivity of CF3-Pyrazoles [1]
| Pyrazole Substituent | Alkylating Agent | Base | N1:N2 Ratio | Notes |
| Acetyl | Ethyl iodoacetate | K2CO3 | 1:1 | Lack of regioselectivity |
| Pyridyl-hydrazone | Ethyl iodoacetate | NaH | N2 selective | Formation of the 5-regioisomeric product |
| Acetohydrazide | Ethyl iodoacetate | - | N2 selective | Exclusive formation of the 5-CF3-pyrazole |
| Carbazide | Ethyl iodoacetate | - | N2 selective | Exclusive formation of the 5-CF3-pyrazole |
Visualizing Reaction Control
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors determining the N1 vs. N2 regioselectivity in pyrazole alkylation.
Diagram 2: Strategic Workflow for Regiocontrol
Caption: Decision workflow for selecting a strategy to control pyrazole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Antifungal Activity of Pyrazole Carboxamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various pyrazole carboxamide derivatives, supported by experimental data from recent studies. This analysis focuses on their efficacy against a range of phytopathogenic fungi and delves into their primary mechanism of action.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of selected pyrazole carboxamide derivatives against various fungal species. The data, presented as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values, are compiled from multiple research articles to facilitate a comparative assessment of their potency. Lower values indicate higher antifungal activity.
| Compound ID | Fungal Species | EC50 (µg/mL) | IC50 (µM) | Reference |
| Series 1: Isoxazolol Pyrazole Carboxylates & Pyrazole Carboxamides | ||||
| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | 0.37 | - | [1][2][3] |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Alternaria porri | 2.24 | - | [1] |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Marssonina coronaria | 3.21 | - | [1] |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Cercospora petroselini | 10.29 | - | [1] |
| 7af, 7bc, 7bg, 7bh, 7bi (Pyrazole Carboxamides) | Various phytopathogenic fungi | Moderate Activity | - | [1] |
| Series 2: Diarylamine Scaffold Pyrazole Carboxamides | ||||
| SCU2028 | Rhizoctonia solani | 0.022 | - | [4][5] |
| 1c | Rhizoctonia solani | 0.005 | - | [6] |
| SCU3038 | Rhizoctonia solani (in vitro) | 0.016 | - | [7][8] |
| SCU3038 | Rhizoctonia solani (in vivo) | 0.95 | - | [8][9] |
| Series 3: Thiazole & Ether Group Pyrazole Carboxamides | ||||
| 6i (Thiazole derivative) | Valsa mali | 1.77 | - | [10][11] |
| 19i (Thiazole derivative) | Valsa mali | 1.97 | - | [10][11] |
| 23i (Thiazole derivative) | Rhizoctonia solani | 3.79 | - | [10] |
| 7d (Ether group derivative) | Rhizoctonia solani | 0.046 | 3.293 | [9][12] |
| 12b (Ether group derivative) | Rhizoctonia solani | 0.046 | - | [9][12] |
| Series 4: Oxime Ether Fragment Pyrazole Carboxamides | ||||
| E1 | Rhizoctonia solani | 1.1 | 3.3 | [13] |
| Commercial Fungicides (for comparison) | ||||
| Carbendazol | Rhizoctonia solani | 1.00 | - | [1] |
| Thifluzamide | Rhizoctonia solani | Equivalent to SCU2028 | - | [4][5] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 | 0.037 | [6][7] |
| Boscalid | Valsa mali | 9.19 | - | [10] |
| Boscalid | Rhizoctonia solani | 0.741 | 7.507 | [12] |
Experimental Protocols
The antifungal activity data presented in this guide were primarily obtained through the following standardized experimental protocols:
In Vitro Antifungal Activity Assessment (Mycelium Growth Inhibition Method)
This method is widely used to determine the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.
-
Preparation of Test Compounds: The pyrazole carboxamide derivatives and reference fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to obtain a range of test concentrations.
-
Fungal Culture Preparation: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach a stage of active growth.
-
Assay Plate Preparation: The test compounds at various concentrations are incorporated into the molten PDA medium. The medium is then poured into Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The inoculated plates are incubated at a specific temperature (typically 25-28°C) in the dark for a period of time, which varies depending on the growth rate of the fungus.
-
Data Collection: The diameter of the fungal colony is measured in both the treatment and control (solvent only) plates. The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
EC50/IC50 Determination: The EC50 or IC50 values are calculated by probit analysis of the inhibition percentages at different concentrations.
In Vivo Antifungal Activity Assessment (Pot Tests)
In vivo assays are conducted to evaluate the protective and curative efficacy of the compounds on host plants.
-
Plant Cultivation: Healthy host plants (e.g., rice seedlings for Rhizoctonia solani testing) are grown in pots under controlled greenhouse conditions.
-
Compound Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and sprayed onto the plant leaves at various concentrations.
-
Inoculation with Pathogen: After the spray has dried (for protective assays) or a certain period after inoculation (for curative assays), the plants are inoculated with the fungal pathogen. This can be done by placing mycelial plugs on the leaves or by spraying a spore suspension.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a specific incubation period, the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control plants.
Mechanism of Action: Targeting Succinate Dehydrogenase
A significant body of research indicates that the primary mode of action for many antifungal pyrazole carboxamides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH) , also known as Complex II in the electron transport chain.[4][6][7][8][12][13][14][15]
The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[4][8] This mechanism has been confirmed through various experimental approaches:
-
Enzyme Activity Assays: Direct measurement of SDH activity in the presence of the pyrazole carboxamide compounds demonstrates a significant reduction in enzyme function.[6][12][13]
-
Molecular Docking Studies: Computational simulations show that these compounds can bind to the active site of SDH, often interacting with key amino acid residues.[12][13][15]
-
Transcriptome and Proteomic Analysis: Studies have shown that treatment with these compounds leads to differential expression of proteins and genes involved in the TCA cycle and oxidative phosphorylation pathways.[4][8]
-
Microscopy: Electron microscopy of treated fungi often reveals morphological damage, including ruptured mycelia, leakage of cellular contents, and abnormal mitochondrial morphology.[4][10][12][13] Some studies also report an increase in reactive oxygen species (ROS) and lipid peroxidation.[14]
The following diagram illustrates the proposed mechanism of action of pyrazole carboxamides, highlighting the inhibition of succinate dehydrogenase and its downstream consequences.
Caption: Mechanism of action of pyrazole carboxamides.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting key kinases implicated in various diseases. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for the scientific community engaged in kinase inhibitor drug discovery.
Comparative SAR of Pyrazole-Based Kinase Inhibitors
The following tables summarize the SAR for distinct classes of pyrazole-based kinase inhibitors. The data highlights how specific structural modifications on the pyrazole core and its substituents influence inhibitory potency against their respective kinase targets.
Pyrazole-Based p38 MAPK Inhibitors
p38 MAP kinases are critical mediators of inflammatory responses, and their inhibitors have been extensively explored for autoimmune diseases.[3][4][5] A notable class of pyrazole-based p38 inhibitors features a urea linkage.
| Compound ID | R1 | R2 | p38α IC50 (nM) | Cellular Activity (TNFα inhibition, IC50 nM) | Reference |
| BIRB 796 | tert-Butyl | p-tolyl | 0.1 | 30 | [6] |
| Analog 1 | Isopropyl | p-tolyl | 1.2 | 200 | [6] |
| Analog 2 | tert-Butyl | Phenyl | 0.3 | 80 | [6] |
| Analog 3 | tert-Butyl | p-tolyl | - | - | [6] |
| Naphthyl-morpholinoethoxy |
Key SAR Insights for p38 Inhibitors:
-
A bulky group at the R1 position, such as a tert-butyl group, is crucial for binding to a lipophilic pocket exposed in the kinase.[6]
-
An aromatic ring at the R2 position on the pyrazole core contributes to potent inhibitory activity.[6]
-
The urea linker and the naphthyl group provide key hydrogen bonding and hydrophobic interactions within the ATP-binding site.[3]
-
Modifications of the morpholinoethoxy side chain, which extends into the ATP binding domain, significantly impact potency. Pharmacophores with good hydrogen bonding potential in this region, like morpholine, pyridine, and imidazole, lead to very high affinity.[6]
Pyrazole-Based Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents.[7][8][9] Several pyrazole-containing compounds have shown potent inhibition of Aurora kinases.
| Compound ID | R Group on Phenyl Ring | Aurora-A IC50 (µM) | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) | Reference |
| Compound 5h | 4-(Imidazol-1-ylmethyl) | 0.78 | 0.12 | 0.25 | [9] |
| Compound 5e | 4-Fluoro | 1.12 | 0.63 | 0.89 | [9] |
| Alisertib (MLN8237) | - | 3.36 | - | - | [9] |
| Imatinib | - | - | 16.08 | 10.36 | [9] |
Key SAR Insights for Aurora Kinase Inhibitors:
-
The pyrazole core acts as a versatile scaffold for designing Aurora kinase inhibitors.[7][10]
-
Substitutions on the phenyl ring attached to the pyrazole can significantly modulate activity. For instance, the presence of an imidazole moiety in compound 5h leads to potent inhibition.[9]
-
Electron-rich and lipophilic groups on the pyrazole scaffold can enhance hydrophobic interactions with the kinase's binding site.[9]
-
The aminopyrazole moiety is a common feature in many potent Aurora kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase.[7]
Pyrazole-Based Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to immune responses, and JAK inhibitors are used to treat inflammatory diseases and myeloproliferative neoplasms.[11][12] Pyrazole derivatives have been successfully developed as potent JAK inhibitors.
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Ruxolitinib | - | Cyclopentyl | ~3 | ~3 | ~430 | [1] |
| Compound 3f | H | 4-chlorophenyl | 3.4 | 2.2 | 3.5 | [13] |
| Compound 11b | -CH2OH | 4-chlorophenyl | - | Potent | Potent | [13] |
Key SAR Insights for JAK Inhibitors:
-
The 4-amino-(1H)-pyrazole core is a key pharmacophore for potent JAK inhibition.[13]
-
The -NH and =N moieties of the pyrazole ring are often involved in forming critical hydrogen bonds with the hinge region of the JAK kinase domain (e.g., with GLU930 and LEU932 in JAK2).[13]
-
Substituents on the phenyl ring attached to the pyrazole are generally well-tolerated.[13]
-
The pyrazole ring itself can be linked to other heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine in Ruxolitinib, to achieve high potency and selectivity.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key assays cited in the evaluation of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., p38α, Aurora-A, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pyrazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the Kinase Assay Buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
In the wells of a microplate, add the serially diluted test compounds or a DMSO control.
-
Add the kinase enzyme to each well.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[14]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[15]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Materials:
-
Cell line expressing the target kinase (endogenously or via transfection)
-
Cell culture medium and supplements
-
Test compounds (pyrazole derivatives)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-site specific primary antibody for the substrate
-
Total protein primary antibody for the substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
ELISA or AlphaLISA-based detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole inhibitors or a vehicle control (DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Quantification of Substrate Phosphorylation:
-
Use an ELISA or AlphaLISA format to quantify the level of phosphorylated substrate in the cell lysates.[16] This typically involves capturing the total substrate protein and then detecting the phosphorylated form using the specific antibody.
-
-
Data Analysis:
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percent inhibition of substrate phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizing Pathways and Workflows
Graphical representations are powerful tools for understanding complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Pyrazole-based inhibitors often target p38α, a central kinase in this pathway.
General Workflow for an In Vitro Kinase Inhibition Assay
This diagram outlines the typical steps involved in determining the IC50 value of a kinase inhibitor in a biochemical assay.
Logical Workflow for Structure-Activity Relationship (SAR) Studies
This diagram illustrates the iterative process of an SAR study, from initial hit identification to lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Guide to 3-Methyl-1H-pyrazole-4-carboxylic Acid as a Ligand for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3-Methyl-1H-pyrazole-4-carboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs), supported by experimental data and comparative performance metrics.
This compound is emerging as a versatile ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). Its unique chemical architecture, featuring both a carboxylate group and a pyrazole ring with a methyl substituent, offers distinct coordination modes and the potential to create MOFs with tailored properties for specific applications, including gas storage, catalysis, and drug delivery. This guide provides a comprehensive validation of this ligand, comparing its performance with other alternatives and presenting supporting experimental data for its use with specific metal ions.
Performance Comparison of MOFs Synthesized with Pyrazole-Based Ligands
The performance of MOFs is critically dependent on the interplay between the organic ligand and the metal ion. The following tables summarize key performance indicators for MOFs synthesized using this compound and related pyrazole-based ligands, offering a comparative overview.
| MOF Name/Complex | Metal Ion | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Performance Highlight |
| {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n | Cd(II) | 1H-pyrazole-4-carboxylic acid | Not Reported | Not Reported | Not Reported | Exhibited large specific capacitance and good cycling stability as a supercapacitor electrode material.[1] |
| Zn(3,3'-L) | Zn(II) | 3,3'-diamino-4,4'-bipyrazole | 463 | Not Reported | Not Reported | CO₂ adsorption capacity of 17.4 wt%.[1] |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Co(II) | This compound | Not Applicable | Not Applicable | Not Reported | Showed excellent electrocatalytic activity for the oxygen evolution reaction (OER).[2] |
| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | Cd(II) | This compound | Not Reported | Not Reported | Not Reported | A 3D coordination polymer exhibiting green fluorescence.[2] |
| Co-MOF (from Co powder and terephthalic acid) | Co(II) | Terephthalic acid | Not Reported | Not Reported | Not Reported | Enhanced CO₂ adsorption capacities.[3] |
| Co-MOF (for Humic Acid Adsorption) | Co(II) | Oxalic acid | Not Reported | Not Reported | Not Reported | Optimum adsorption uptake of ~91 mg g⁻¹ for humic acid.[4] |
| Zinc (II) MOF (for conductivity) | Zn(II) | Acetic acid | Not Reported | Not Reported | >450 | Synthesis at 450 °C showed the highest conductivity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of key MOFs discussed in this guide.
Synthesis of [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂
A solution of this compound (H₂MPCA) in N,N-dimethylformamide (DMF) is combined with a solution of CoCl₂·6H₂O in deionized water. The resulting mixture is stirred at room temperature, followed by slow evaporation of the solvent. After several days, crystalline products are formed, which are then collected, washed with a mixture of DMF and water, and dried in air.[2]
Synthesis of {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n
This cadmium-based MOF is synthesized under solvothermal conditions. A mixture of Cd(NO₃)₂·4H₂O and 1H-pyrazole-4-carboxylic acid (H₂pzca) in a solvent mixture is sealed in a Teflon-lined stainless steel autoclave and heated. After cooling to room temperature, the crystalline product is collected by filtration, washed, and dried.[1]
General Synthesis of Cobalt-based MOF for Catalysis
A cobalt salt (e.g., Co(NO₃)₂·6H₂O) and an organic ligand (e.g., oxalic acid) are dissolved in DMF with the addition of triethylamine. The homogeneous solution is then heated in a preheated oven. After cooling, the resulting precipitate is separated by filtration, washed with methanol, and dried.[4]
Visualizing Synthesis and Comparative Logic
To better understand the synthesis process and the comparative advantages of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Three metal complexes derived from this compound: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rua.ua.es [rua.ua.es]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of the Cytotoxic Effects of Novel Pyrazole Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a promising class of molecules, exhibiting a wide spectrum of biological activities, including potent antitumor effects.[1][2][3] This guide provides a comparative overview of the cytotoxic profiles of various recently synthesized pyrazole derivatives against several human cancer cell lines. The data presented is compiled from multiple studies to facilitate an objective comparison of their performance, supported by detailed experimental protocols and mechanistic insights.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of the pyrazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various pyrazole derivatives against different cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50/GI50 in µM) of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Source |
| 4a | K562 (Leukemia) | 0.26 | ABT-751 | >100 | [1][4] |
| A549 (Lung) | 0.19 | ABT-751 | 3.23 | [1][4] | |
| MCF-7 (Breast) | Not Active | - | - | [1][4] | |
| 5a | K562 (Leukemia) | Potent | - | - | [1][4] |
| A549 (Lung) | Potent | - | - | [1][4] | |
| MCF-7 (Breast) | Weak | - | - | [1][4] | |
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >100 | [1][4] |
| A549 (Lung) | 0.69 | ABT-751 | 3.23 | [1][4] | |
| MCF-7 (Breast) | Potent | - | - | [1][4] | |
| 5e | K562 (Leukemia) | Potent | - | - | [1][4] |
| A549 (Lung) | Potent | - | - | [1][4] | |
| MCF-7 (Breast) | Potent | - | - | [1][4] | |
| 13 | 4T1 (Breast) | 25 ± 0.4 | - | - | [5] |
| P1 | MCF-7 (Breast) | Significant | Doxorubicin | - | |
| A549 (Lung) | Significant | Doxorubicin | - | ||
| P6 | MCF-7 (Breast) | Significant | Doxorubicin | - | |
| A549 (Lung) | Significant | Doxorubicin | - | ||
| P7 | MCF-7 (Breast) | Significant | Doxorubicin | - | |
| A549 (Lung) | Significant | Doxorubicin | - | ||
| P11 | MCF-7 (Breast) | Significant | Doxorubicin | - | |
| A549 (Lung) | Significant | Doxorubicin | - | ||
| P12 | MCF-7 (Breast) | Significant | Doxorubicin | - | |
| A549 (Lung) | Significant | Doxorubicin | - | ||
| 37 | MCF-7 (Breast) | 5.21 | - | - | [2] |
| 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [2][6] |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [7] |
| 6.45 (48h) | 25.19 (48h) | [7] | |||
| 5 (Azo-pyrazole) | HepG2 (Liver) | 13.14 | Doxorubicin | - | [8] |
| MCF-7 (Breast) | 8.03 | Doxorubicin | - | [8] | |
| 6 (Azo-pyrazole) | HepG2 (Liver) | 22.76 | Doxorubicin | - | [8] |
| MCF-7 (Breast) | 26.08 | Doxorubicin | - | [8] | |
| 10 (Azo-pyrazole) | MCF-7 (Breast) | 15.38 | Doxorubicin | - | [8] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - | [9] |
| Compound 2 | A549 (Lung) | 220.20 | Etoposide | - | [10] |
| 57 | MCF-7 (Breast) | 0.045 | - | - | [11] |
| HCT-116 (Colon) | 0.006 | - | - | [11] | |
| HepG2 (Liver) | 0.048 | - | - | [11] | |
| 58 | MCF-7 (Breast) | 0.046 | - | - | [11] |
| HCT-116 (Colon) | 0.007 | - | - | [11] | |
| HepG2 (Liver) | 0.048 | - | - | [11] | |
| 33(a) | A549 (Lung) | 4.2 | 5-FU | 1.3 | [12][13] |
| MCF-7 (Breast) | 37.2 | 5-FU | 1.4 | [12][13] | |
| 5(a) | A549 (Lung) | 8.23 | Gefitinib | 8.27 | [12][13] |
| HCT-116 (Colon) | 5.60 | Gefitinib | 5.98 | [12][13] | |
| MCF-7 (Breast) | 5.59 | Gefitinib | 26.7 | [12][13] | |
| 6(a) | A549 (Lung) | 1.32 | BEZ235 | 0.62 | [12][13] |
| HCT-116 (Colon) | 0.16 | BEZ235 | 0.84 | [12][13] | |
| MCF-7 (Breast) | 3.24 | BEZ235 | 1.33 | [12][13] |
Experimental Protocols
MTT Cytotoxicity Assay
The cytotoxic effects of the pyrazole derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][10][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for cell adhesion.[15][16]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[17] Control wells containing untreated cells and blank wells with medium only are also included.[16]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[15]
-
Incubation with MTT: The plate is incubated for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The plate is often shaken on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Mechanisms of Action and Signaling Pathways
Several pyrazole derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The underlying mechanisms often involve the modulation of key signaling pathways and cellular targets.
Induction of Apoptosis
Apoptosis is a critical mechanism by which many anticancer drugs eliminate tumor cells. Certain pyrazole derivatives have been shown to induce apoptosis through various pathways:
-
Caspase Activation: Compound 3f was found to trigger apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[7] Similarly, compound 37 induced apoptosis in MCF-7 cells via the activation of caspase-3 and PARP.[2]
-
Modulation of Bcl-2 Family Proteins: Compound 37 also demonstrated a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX.[2]
-
TRAIL Receptor Upregulation: Pyrazole derivatives 4b , 5b , and 6b increased the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2, leading to the activation of the extrinsic apoptotic pathway.[18]
-
Akt Pathway Inhibition: The pro-apoptotic effects of some pyrazole derivatives are linked to the reduction of Akt phosphorylation, a key survival signaling pathway.[18]
Caption: Signaling pathways involved in pyrazole-induced apoptosis.
Cell Cycle Arrest
In addition to apoptosis, many pyrazole derivatives exhibit their anticancer activity by halting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
-
G2/M Phase Arrest: Several pyrazole derivatives, including compound 10 and others, have been shown to induce cell cycle arrest at the G2/M phase.[2][18][19] This is often associated with the inhibition of tubulin polymerization, a crucial process for mitotic spindle formation.[1][19] Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[1][4]
-
G0/G1 and S Phase Arrest: Pyrazole 13 caused a delay in the G0/G1 phase of the cell cycle in 4T1 cells.[5] In contrast, compound 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells.[7] Azo-pyrazole derivative 5 was found to cause cell cycle arrest at both the S and G2 phases in MCF-7 cells.[8]
Inhibition of Key Cancer-Related Enzymes
Some pyrazole derivatives have been designed to target specific enzymes that are overactive in cancer cells.
-
CDK2 Inhibition: A series of novel azo-pyrazole derivatives were evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Compounds 5 , 6 , and 11 demonstrated potent CDK2 inhibition, with IC50 values superior to the reference drug roscovitine.[8]
-
VEGFR-2 Inhibition: Certain pyrazole derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][6] Compound 27 , for instance, exhibited 78% inhibition of VEGFR-2.[2]
This comparative guide highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer therapeutics. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic kinases, underscore the importance of further research and development in this area. The provided data and protocols serve as a valuable resource for researchers aiming to build upon these findings and design the next generation of pyrazole-based cancer drugs.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi-res.com [mdpi-res.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Pyrazole-Based Inhibitors Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous inhibitors targeting a diverse range of proteins implicated in various diseases.[1][2] This guide provides a comparative analysis of in silico molecular docking studies of pyrazole-based inhibitors against several key protein targets. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows, this document aims to serve as a valuable resource for researchers in the field of drug discovery and design.
Quantitative Docking Analysis
The following table summarizes the binding affinities and docking scores of various pyrazole derivatives against their respective protein targets, as reported in recent literature. These values are crucial for comparing the potential efficacy of different pyrazole-based compounds and for prioritizing candidates for further experimental validation.
| Target Protein | PDB ID | Pyrazole Derivative | Docking Score (kcal/mol) | Standard/Reference Drug | Docking Score (kcal/mol) | Reference |
| CYP17 | 4NKV | Compound M72 | -10.4 | Galeterone | -11.6 | [3] |
| VEGFR | 4AGD | Compound M76 | -9.2 | Sunitinib | -10.0 | [3] |
| C-RAF | Not Specified | Compound M36 | -9.7 | Sorafenib | -10.2 | [3] |
| CRMP2 | Not Specified | Compound M74 | -6.9 | Nalidixic Acid | -5.0 | [3] |
| VEGFR-2 | 2QU5 | Compound 1b | -10.09 (kJ/mol) | Not Specified | Not Specified | [2][4] |
| Aurora A | 2W1G | Compound 1d | -8.57 (kJ/mol) | Not Specified | Not Specified | [2][4] |
| CDK2 | 2VTO | Compound 2b | -10.35 (kJ/mol) | Not Specified | Not Specified | [2][4] |
| HIV-1 RT | 1RT2 | Compound 1 | -13.06 | TNK-651 | -13.27 | [5][6] |
| COX-2 | Not Specified | Compound 12 | Not Specified | Diclofenac | Not Specified | [7] |
| hCA I | Not Specified | Compound 6a | Kᵢ = 0.063 µM | Acetazolamide | Not Specified | [8] |
| hCA II | Not Specified | Compound 6b | Kᵢ = 0.007 µM | Acetazolamide | Not Specified | [8] |
Experimental Protocols
The methodologies outlined below are representative of the in silico docking studies cited in this guide. Adherence to these standardized protocols is essential for generating reproducible and comparable results.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[9][10] Prior to docking, water molecules were typically removed, and polar hydrogen atoms were added to the protein structures.[6][10]
-
Ligand Structure: The 2D structures of the pyrazole derivatives were drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization of the ligands was performed using appropriate force fields (e.g., OPLS-2005).[5][6]
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and PyRx.[2][5][9][10]
-
Grid Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The grid center was often determined by the position of the co-crystallized native ligand.[6][9]
-
Docking Algorithm: The docking process was typically performed using a genetic algorithm or other stochastic search methods to explore various conformations and orientations of the ligand within the protein's active site.[2]
-
Scoring Function: The binding affinity of the ligand-protein complex was estimated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy was generally considered the most favorable.[11]
3. Analysis of Docking Results:
The interactions between the pyrazole inhibitors and the amino acid residues in the active site of the target proteins were visualized and analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2][3]
Visualizing Molecular Docking and Biological Pathways
To better understand the computational workflow and the biological context of pyrazole inhibitors, the following diagrams have been generated using Graphviz.
Protein kinases are a significant class of target proteins for pyrazole inhibitors.[12][13] The diagram below illustrates a simplified signaling pathway involving key kinases such as C-RAF and AKT, which are often targeted in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Stability of Metal-Organic Frameworks Derived from Pyrazole Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their practical applications. This guide provides a comparative assessment of the stability of MOFs synthesized from various pyrazole carboxylic acid linkers, supported by experimental data and detailed methodologies.
The inherent properties of the pyrazole ring, particularly its high pKa, contribute to the formation of robust coordination bonds, often resulting in MOFs with exceptional chemical and thermal stability.[1] This makes pyrazole carboxylic acids promising building blocks for creating durable MOFs for catalysis, gas storage, and drug delivery. This guide will delve into the stability of MOFs derived from different pyrazole-based linkers, presenting a comparative analysis based on available literature.
Factors Influencing the Stability of Pyrazole-Based MOFs
The stability of a MOF is a multifactorial property influenced by several key aspects of its structure and composition:
-
Metal-Ligand Bond Strength: The nature of the coordination bond between the metal ion and the pyrazole carboxylic acid linker is a primary determinant of stability. Stronger bonds, often predicted by Pearson's Hard and Soft Acid-Base (HSAB) principle, lead to more robust frameworks.[1] For instance, the strong interaction between high-valent metal ions (e.g., Fe³⁺, Zr⁴⁺) and carboxylate groups, combined with the robust pyrazolate coordination, can result in highly stable MOFs.
-
Linker Rigidity and Geometry: The rigidity and geometry of the pyrazole carboxylic acid linker influence the overall framework topology and its ability to withstand stress. More rigid linkers can lead to more stable structures.
-
Functional Groups: The presence of functional groups on the pyrazole or carboxylic acid components of the linker can impact stability. These groups can influence the electronic properties of the linker and its coordination behavior, as well as introduce steric hindrance that may affect framework integrity.
-
Framework Topology and Interpenetration: The overall three-dimensional structure of the MOF, including its topology and the degree of interpenetration, can affect its mechanical and thermal stability.
Comparative Stability Analysis
The following table summarizes the thermal and chemical stability of several MOFs synthesized from different pyrazole carboxylic acid linkers. The data has been compiled from various research articles to provide a comparative overview.
| MOF Name/Composition | Pyrazole Carboxylic Acid Linker | Metal Ion | Thermal Stability (Decomposition Temperature) | Chemical Stability (Aqueous pH range) |
| CAU-56as [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O | Pyrazole-3,5-dicarboxylic acid (H₃PzDC) | Fe(III) | Up to 300 °C in air | Stable in water at pH 2 to 12 |
| CAU-56w [Fe₃(μ₃-O)(SO₄)(OH)(HPzDC)₂(H₂O)₄]·8H₂O | Pyrazole-3,5-dicarboxylic acid (H₃PzDC) | Fe(III) | Up to 300 °C in air | Stable in water at pH 2 to 12 |
| MnMOF-L4 | bis-(4-carboxyphenyl-3,5-dimethylpyrazolyl)methane | Mn(II) | Decomposes at 350 °C | Not Reported |
| MnMOF-L5 | 1,1,2,2-Tetrakis[4-(4-carboxyphenyl)-1H-pyrazol-1-yl]ethane | Mn(II) | Decomposes at 420 °C | Not Reported |
| [Zn(Isa-az-tmpz)]·~1–1.5 DMF | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn(II) | Up to 400 °C | Not Reported |
| PCN-300 | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Cu(II) | High thermal stability | Stable in aqueous solutions from pH 1 to 14 |
Experimental Protocols
The stability of MOFs is primarily assessed through thermogravimetric analysis (TGA) for thermal stability and powder X-ray diffraction (PXRD) after exposure to various chemical environments for chemical stability.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the temperature at which the MOF structure decomposes.
Protocol:
-
A small sample of the activated MOF (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in the TGA instrument under a controlled atmosphere, typically nitrogen or air, to prevent unwanted side reactions.
-
A temperature program is applied, usually a linear heating ramp (e.g., 5 or 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of the major weight loss step in the TGA curve, following the initial removal of solvent molecules.
Chemical Stability Assessment
Objective: To evaluate the structural integrity of the MOF after exposure to different chemical environments, particularly aqueous solutions at various pH values.
Protocol:
-
A known amount of the as-synthesized MOF powder is immersed in a series of aqueous solutions with a range of pH values (e.g., from pH 2 to pH 12). These solutions are typically prepared using HCl and NaOH.
-
The MOF suspensions are stirred or shaken for a defined period, often 24 hours, at room temperature.
-
After the treatment, the solid is collected by centrifugation or filtration, washed with deionized water and a low-boiling-point solvent (e.g., ethanol or acetone), and dried.
-
The powder X-ray diffraction (PXRD) pattern of the treated MOF is collected and compared with the PXRD pattern of the as-synthesized material.
-
The MOF is considered stable at a particular pH if its PXRD pattern remains unchanged after the treatment. Significant changes in the diffraction pattern, such as peak broadening, the appearance of new peaks, or a complete loss of crystallinity, indicate framework decomposition.
Visualization of Factors Influencing MOF Stability
The following diagram illustrates the key relationships between the components of a pyrazole carboxylic acid-based MOF and its resulting stability.
Caption: Factors influencing the stability of pyrazole-based MOFs.
Conclusion
The stability of Metal-Organic Frameworks derived from pyrazole carboxylic acids is a complex interplay of factors related to both the organic linker and the metal node. Generally, the high pKa of the pyrazole moiety contributes to the formation of robust frameworks with enhanced chemical stability, particularly in basic media, a notable advantage over many carboxylate-based MOFs. The choice of the metal ion and the specific geometry and functionalization of the pyrazole carboxylic acid linker play crucial roles in determining the overall thermal and chemical resilience of the final material.
The data presented in this guide, while not exhaustive, highlights the potential of pyrazole carboxylic acids in the design of highly stable MOFs. However, the lack of systematic comparative studies on isostructural MOFs with varying pyrazole carboxylic acid linkers underscores the need for further research in this area. Such studies would provide a more definitive understanding of structure-stability relationships and pave the way for the rational design of next-generation MOFs for demanding applications.
References
A Head-to-Head Comparison of Pyrazole-Based Fungicides with Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective fungicides is a continuous endeavor in agrochemical research. Pyrazole-based compounds have emerged as a promising class of fungicides, primarily due to their potent inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. This guide provides an objective comparison of the performance of various pyrazole-based fungicides against established commercial standards, supported by experimental data.
Data Presentation: Efficacy Comparison
The following tables summarize the half-maximal effective concentration (EC50) values of several pyrazole-based fungicides against various phytopathogenic fungi, in comparison to commercial standards. A lower EC50 value indicates higher antifungal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Various Fungal Pathogens
| Compound/Product Name | Chemical Class | Botrytis cinerea | Rhizoctonia solani | Fusarium graminearum | Valsa mali | Commercial Standard(s) |
| Experimental Pyrazoles | ||||||
| Compound 1v[1] | Pyrazole Analogue | - | - | 0.0530 (µM) | - | Pyraclostrobin |
| Compound 1t[1] | Pyrazole Analogue | - | - | 0.0735 (µM) | - | Pyraclostrobin |
| Compound 26[2] | Pyrazole Derivative | 2.432 | 2.182 | 6.043 | 1.787 | - |
| Compound 10d[3] | Pyrazole Derivative | - | - | - | - | Pyraclostrobin |
| Compound 10e[3] | Pyrazole Derivative | - | - | - | - | Pyraclostrobin |
| SCU2028[4] | Pyrazole Carboxamide | - | 0.022 (mg/L) | - | - | Thifluzamide |
| Commercial Standards | ||||||
| Pyraclostrobin | Strobilurin | - | - | >0.0530 (µM)[1] | - | - |
| Thifluzamide | Phenyl-benzamide | - | ~0.022 (mg/L)[4] | - | - | - |
| Boscalid | Pyridine-carboxamide | - | - | - | - | - |
| Azoxystrobin | Strobilurin | - | - | - | - | - |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Efficacy of Pyrazole Amide and Ester Derivatives Against Physalospora piricola [5]
| Compound | EC50 (µg/mL) |
| I-4 | >200 |
| QD-4 | >200 |
| II-5 | >200 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyrazole-based fungicides.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This method is widely used to determine the efficacy of fungicidal compounds by measuring the inhibition of fungal mycelial growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be consistent across all treatments, including the control, and should not exceed a level that affects fungal growth (typically ≤1% v/v).
-
Plating: The amended PDA is poured into sterile Petri dishes (90 mm diameter). A solvent-only control and a blank control (no compound, no solvent) are also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches near the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The EC50 value is calculated by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration and determining the concentration that causes 50% inhibition.
Multi-well Plate Assay for High-Throughput Screening
This method allows for the rapid screening of multiple compounds at various concentrations.
-
Media and Compound Preparation: A suitable liquid medium (e.g., Potato Dextrose Broth, PDB) is prepared. The test compounds are serially diluted in the medium within a 96-well microtiter plate.
-
Inoculum Preparation: A spore suspension or a mycelial suspension of the target fungus is prepared and adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the test compound dilutions.
-
Incubation: The plates are incubated under conditions suitable for fungal growth, often with shaking to ensure uniform growth.
-
Growth Measurement: Fungal growth can be assessed visually, microscopically, or more commonly, by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control wells (containing medium and inoculum but no compound). EC50 values are then determined as described for the mycelium growth rate method.
Mandatory Visualization
Signaling Pathway of Pyrazole-Based Fungicides (SDHIs)
Caption: Mechanism of action of pyrazole-based SDHI fungicides.
Experimental Workflow for In Vitro Fungicide Efficacy Testing
Caption: General workflow for in vitro fungicide efficacy screening.
References
A Comparative Guide to the Pharmacokinetic Profiles of Pyrazole-Based Drug Candidates
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The pharmacokinetic properties of these compounds, which govern their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their clinical success. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct pyrazole-based drug candidates: Celecoxib, Sildenafil, and GNE-7915, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Celecoxib, Sildenafil, and GNE-7915, offering a quantitative comparison of their in vivo behavior.
| Parameter | Celecoxib | Sildenafil | GNE-7915 | Species |
| Oral Bioavailability (%) | 22-40% (capsule), 64-88% (solution)[1] | 41%[2][3] | Good oral exposure[4] | Human |
| 59%[5] | - | - | Rat | |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~3[6] | 0.5-2 (median 1)[7] | ~1[8] | Human[6][7], Rat[8] |
| Elimination Half-life (t1/2) (hours) | ~11[9] | 3-4[3] | Long half-life[4] | Human[3][9], Rat[4] |
| Primary Metabolizing Enzymes | CYP2C9, CYP3A4 (minor)[6][10] | CYP3A4 (major), CYP2C9 (minor)[7] | - | Human |
| Plasma Protein Binding (%) | ~97% (primarily to albumin) | ~96% | - | Human |
Experimental Protocols
Detailed methodologies for key in vitro pharmacokinetic assays are provided below to ensure reproducibility and aid in the design of future studies.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[11][12]
-
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorption (A-B transport) or to the basolateral (receiver) side to assess efflux (B-A transport).[13]
-
Incubation: The plate is incubated at 37°C for a defined period, typically 2 hours.[13]
-
Sample Analysis: Aliquots are taken from the receiver compartment at specific time points and the concentration of the test compound is quantified using LC-MS/MS.[14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[15]
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.[15]
-
Methodology:
-
Preparation: A master mix containing pooled human liver microsomes and a NADPH regenerating system is prepared.[15]
-
Pre-incubation: The test compound and the master mix are pre-warmed separately at 37°C.[15]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[15]
-
Sampling: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, such as acetonitrile, containing an internal standard.[15]
-
Sample Processing and Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to exert its pharmacological effect.[16]
-
Objective: To determine the fraction of a compound that is unbound (fu) in plasma.
-
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with disposable inserts, each containing two chambers separated by a semi-permeable dialysis membrane.[17]
-
Procedure:
-
Sample Analysis: Aliquots are taken from both the plasma and buffer chambers and the concentration of the compound is measured by LC-MS/MS.[16]
-
Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is 100% minus the percentage unbound.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of Celecoxib, a selective COX-2 inhibitor. Celecoxib blocks the conversion of arachidonic acid to prostaglandin H2 by cyclooxygenase-2 (COX-2), thereby inhibiting the production of prostaglandins that mediate inflammation and pain.[18][19][20]
Caption: Mechanism of action of Celecoxib.
Experimental Workflow
The diagram below outlines a general experimental workflow for the in vitro ADME assays described in this guide.
Caption: General workflow for in vitro ADME profiling.
References
- 1. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. bioivt.com [bioivt.com]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of potent kinase inhibitors. These inhibitors have shown significant promise in treating a range of diseases, particularly cancer. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge: achieving target selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of several notable pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for key profiling assays.
Data Presentation: Comparative Selectivity of Pyrazole Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50/Kd in nM) of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from various studies, illustrates the diverse selectivity profiles achievable with the pyrazole scaffold.
Table 1: Selectivity Profile of Ruxolitinib (JAK1/2 Inhibitor)
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 3.3 | [1][2] |
| JAK2 | 2.8 | [1][2] |
| TYK2 | 19 | [2] |
| JAK3 | 428 | [1][2] |
Ruxolitinib demonstrates high selectivity for JAK1 and JAK2 over other members of the JAK family, particularly JAK3.[1][2]
Table 2: Selectivity Profile of BIRB 796 (p38 MAPK Inhibitor)
| Kinase Target | IC50/Kd (nM) | Reference |
| p38α | 0.1 (Kd) | [3][4] |
| p38β | 65 (IC50) | [4] |
| p38γ | 200 (IC50) | [4] |
| p38δ | 520 (IC50) | [4] |
| JNK2 | >330-fold less potent than p38α | [3][4] |
| c-RAF | Weak inhibition | [3] |
| Lck | Weak inhibition | [3] |
| Fyn | Weak inhibition | [3] |
BIRB 796 is a highly potent and selective inhibitor of p38α MAPK, with significantly lower activity against other p38 isoforms and other kinases.[3][4]
Table 3: Selectivity Profile of CCT245737 (CHK1 Inhibitor)
| Kinase Target | IC50 (nM) | Reference |
| CHK1 | 1.3 - 1.4 | [5][6][7] |
| CHK2 | >1,000-fold less potent than CHK1 | [6] |
| CDK1 | >1,000-fold less potent than CHK1 | [6] |
| ERK8 | 130 | [5][7] |
| PKD1 | 298 | [7] |
| RSK1 | 362 | [7] |
| RSK2 | 361 | [7] |
CCT245737 is a potent and highly selective CHK1 inhibitor, demonstrating minimal cross-reactivity with the closely related CHK2 and key cell cycle kinase CDK1.[5][6]
Table 4: Selectivity Profile of Tozasertib (pan-Aurora Kinase Inhibitor)
| Kinase Target | Ki (nM) | Reference |
| Aurora A | 0.6 | [8] |
| Aurora B | 18 | [8] |
| Aurora C | 4.6 | [8] |
| Abl | Potent Inhibition | [8] |
| Flt-3 | Potent Inhibition | [8] |
Tozasertib is a pan-Aurora kinase inhibitor, showing potent inhibition of all three Aurora kinase family members. It also exhibits activity against other kinases like Abl and Flt-3, indicating a more promiscuous profile compared to the other examples.[8]
Experimental Protocols
Accurate and reproducible assessment of inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for three widely used assays in kinase inhibitor profiling.
Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.[9][10][11][12][13]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 2 mM DTT)
-
Test compound (pyrazole inhibitor)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the pyrazole inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a small volume of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a specific kinase target.[9][14][15][16][17][18][19][20][21][22] It measures the displacement of a fluorescently labeled tracer from a NanoLuc® luciferase-tagged kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound (pyrazole inhibitor)
-
White, multi-well assay plates
Procedure:
-
Cell Transfection: Transfect the cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plate. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition: Prepare serial dilutions of the pyrazole inhibitor. Add the NanoBRET™ Tracer and the inhibitor dilutions to the cells. Incubate for a period (e.g., 2 hours) to allow for binding to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells. The extracellular inhibitor ensures that the signal is from intact cells only.
-
Signal Detection: Measure the donor emission (NanoLuc®) at 450 nm and the acceptor emission (tracer) at 610 nm using a plate reader capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical technique that assesses the engagement of a drug with its target protein in a cellular environment by measuring changes in the protein's thermal stability.[2][21][23][24][25][26] Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Intact cells or tissue lysates
-
Test compound (pyrazole inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat intact cells with the pyrazole inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a suitable method like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature, and the amount of soluble protein is quantified across a range of inhibitor concentrations.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole inhibitors and a general experimental workflow for their profiling.
Signaling Pathways
Experimental Workflow
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 16. rndsystems.com [rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. eubopen.org [eubopen.org]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 23. annualreviews.org [annualreviews.org]
- 24. news-medical.net [news-medical.net]
- 25. Cell-cycle regulation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Safety Operating Guide
Prudent Disposal of 3-Methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide
For immediate reference, 3-Methyl-1H-pyrazole-4-carboxylic acid should be treated as a potentially hazardous chemical waste. The disposal protocol is contingent upon local regulations and the specific policies of your institution's Environmental Health & Safety (EHS) department. A conservative approach to its disposal, leveraging established procedures for analogous chemical structures, is recommended. This guide provides a comprehensive framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
-
Waste Segregation: Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as weighing paper, pipette tips, and tubes that have come into direct contact with the solid compound should also be disposed of in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix solutions of this compound with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.
-
-
Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste (e.g., corrosion-resistant for acidic waste), and have a secure, tight-fitting lid.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.
On-Site Neutralization (for small aqueous quantities, if permissible)
For very small quantities of aqueous solutions of this compound, neutralization may be an option only if permitted by your institution's EHS department and local regulations. Organic acids may still be toxic after neutralization and generally should not be disposed of down the drain.[3] If this route is approved, the following general procedure should be followed:
-
Dilution: Slowly add the acidic solution to a large volume of cold water (a common guideline is a 1:10 ratio of acid solution to water) to dissipate heat. Never add water to acid. [4]
-
Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[2][4][5]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base in small increments until the pH is within a neutral range, typically between 5.5 and 9.0, as specified by local regulations.[4][6]
-
Final Disposal: Once neutralized, and only if confirmed to be non-hazardous by other criteria, the solution may be disposed of down the drain with a copious amount of water.[4]
| Parameter | Guideline | Source |
| PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat | [1] |
| Work Area | Well-ventilated area or chemical fume hood | [1] |
| Solid Waste | Collect in a labeled, sealed container | General Best Practice |
| Liquid Waste | Segregate and collect in a labeled, sealed container | General Best Practice |
| Neutralization Agent | Sodium Bicarbonate or dilute Sodium Hydroxide | [2][4][5] |
| Target pH Range | 5.5 - 9.0 | [4][6] |
| Final Disposal | Licensed chemical waste disposal service | Recommended |
Disposal guidelines for this compound.
Workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 3. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 6. esd.uga.edu [esd.uga.edu]
Essential Safety and Operational Guidance for Handling 3-Methyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for 3-Methyl-1H-pyrazole-4-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: Based on data for this compound and structurally similar pyrazole derivatives, this compound is anticipated to cause skin and eye irritation.[1][2] It may also be harmful if swallowed and may cause respiratory irritation if inhaled.[1][2][3] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended.[4] Always inspect gloves for integrity before use and change them frequently. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required. | |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] |
| Body | Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[4] |
Operational Plan: Handling and Use
A systematic approach to handling this compound is critical for maintaining a safe research environment.
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment, such as a calibrated scale, appropriate glassware, and necessary solvents, are readily available.
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.
Experimentation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Maintain all experimental setups within the fume hood.
-
Avoid direct contact with the solid and its solutions.
Post-Experiment:
-
Segregate all chemical waste into appropriately labeled containers. This includes solid waste, liquid waste, and contaminated consumables (e.g., gloves, weighing paper).
-
Thoroughly decontaminate the work area, including all glassware and equipment, following standard laboratory procedures.
-
Doff PPE in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Place excess solid compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[2]
-
Contaminated Glassware: Rinse glassware with a suitable solvent in a fume hood. The initial rinsate should be collected as liquid chemical waste. After thorough decontamination, the glassware can be washed according to standard laboratory procedures.
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal must be carried out in accordance with local, regional, and national regulations.[1][3]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
